5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
Description
BenchChem offers high-quality 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-23-15-11-18-16(12-6-3-2-4-7-12)19-17(15)24-14-9-5-8-13(10-14)20(21)22/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQLARYQKCVEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
This guide details the synthesis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine , a structural analog often associated with endothelin receptor antagonists (e.g., related to the Bosentan/Macitentan class scaffolds).[1]
The synthesis is designed around a convergent strategy: constructing the electron-deficient pyrimidine core first, followed by a Regioselective Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The target molecule is a 2,4,5-trisubstituted pyrimidine .[1][2] The most chemically robust disconnection is at the ether oxygen (C4–O bond).[1]
-
Disconnection:
displacement of a leaving group (Cl) at the C4 position by a phenoxide nucleophile.[1] -
Key Intermediate 1 (Electrophile): 4-Chloro-5-methoxy-2-phenylpyrimidine.[1]
-
Key Intermediate 2 (Nucleophile): 3-Nitrophenol.[1]
-
Core Construction: The pyrimidine ring is assembled via condensation of a benzamidine moiety (providing the C2-phenyl) with a
-dicarbonyl equivalent (providing the C4, C5, C6 backbone).
Reaction Pathway Diagram
Figure 1: Convergent synthetic pathway from commodity starting materials to the target ether.[1]
Experimental Protocols
Phase 1: Construction of the Pyrimidine Core
Objective: Synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine (CAS: 13317-67-4).[1] Rationale: The 5-methoxy group must be installed before ring closure to avoid difficult post-cyclization functionalization.[1] We utilize the "Formylation-Cyclization" sequence.[1]
Step 1.1: Synthesis of 5-Methoxy-2-phenylpyrimidin-4(3H)-one
This step involves the condensation of benzamidine with an in situ generated formylated ester.[1]
-
Reagents:
Protocol:
-
Formylation: In a dried reactor under
, charge NaOEt (2.5 eq) and anhydrous toluene. Add ethyl formate (1.5 eq) and ethyl methoxyacetate (1.2 eq) dropwise at 0–5°C. Stir for 2 hours to generate the sodium enolate of ethyl 2-formyl-2-methoxyacetate. -
Condensation: Add Benzamidine hydrochloride (1.0 eq) directly to the enolate suspension.
-
Cyclization: Heat the mixture to reflux (approx. 78–80°C) for 6–8 hours. The reaction passes through an acyclic intermediate before ring closure.[1]
-
Workup: Evaporate solvent under reduced pressure. Dissolve the residue in water.[1][3][4] Acidify carefully with glacial acetic acid to pH ~5. The product, 5-methoxy-2-phenylpyrimidin-4(3H)-one , will precipitate as a white/off-white solid.[1]
-
Purification: Filter, wash with cold water, and dry.[1] Recrystallize from ethanol if purity is <95%.[1]
Step 1.2: Chlorination (Deoxychlorination)
Conversion of the tautomeric hydroxy group (lactam form) to the chloride leaving group.[1]
-
Reagents:
Protocol:
-
Charge the pyrimidinone into a flask equipped with a scrubber (HCl gas evolution).[1]
-
Add
carefully.[1] Add dimethylaniline.[1] -
Heat to reflux (105°C) for 2–3 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).[1]
-
Quench (Critical Safety Step): Cool the mixture. Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated
(to remove phosphoric acid residues) and brine.[1] -
Isolation: Dry over
, filter, and concentrate. The resulting yellow solid is 4-Chloro-5-methoxy-2-phenylpyrimidine .[1]
Phase 2: Ether Linkage Formation ( )
Objective: Coupling of the chloropyrimidine with 3-nitrophenol.[1]
Mechanistic Insight: The pyrimidine ring is electron-deficient (due to N atoms), making the C4-Cl bond susceptible to nucleophilic attack.[1] The 5-methoxy group is electron-donating, which slightly deactivates the ring toward
Step 2.1: Coupling Reaction[1]
-
Reagents:
Protocol:
-
Deprotonation: In a reaction vessel, dissolve 3-nitrophenol (1.1 eq) in DMF (10 volumes). Add
(2.0 eq).[1] Stir at Room Temperature (RT) for 30 mins to generate the phenoxide anion. Note: The solution will turn yellow/orange. -
Addition: Add the chloropyrimidine (1.0 eq) in one portion.
-
Reaction: Heat to 80–90°C for 4–6 hours.
-
Workup: Cool to RT. Pour the mixture into ice-cold water (50 volumes). The product usually precipitates.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0
20% EtOAc in Hexanes).
Data Summary & Characterization
| Parameter | Specification / Expected Value | Notes |
| Appearance | Pale yellow to white solid | Color depends on nitro-impurity removal.[1] |
| Molecular Weight | 323.31 g/mol | Formula: |
| Characteristic methoxy singlet.[1] | ||
| Deshielded singlet characteristic of C6-H. | ||
| Overlapping phenyl and nitrophenyl signals.[1] | ||
| Mass Spec (ESI) | Positive mode ionization.[1] | |
| Yield (Step 1) | 65 – 75% | Cyclization is generally efficient.[1] |
| Yield (Step 2) | 85 – 90% | Chlorination is quantitative.[1][5] |
| Yield (Step 3) | 70 – 80% |
Safety & Scalability Factors
Critical Hazards[1]
- (Phosphorus Oxychloride): Highly corrosive and reacts violently with water to release HCl and Phosphoric acid.[1] All quenching must be done at low temperatures with proper ventilation.[1]
-
3-Nitrophenol: Toxic if swallowed or absorbed through skin.[1] Nitro-compounds are potential explosion hazards if heated to dryness under confinement, though 3-nitrophenol is relatively stable.[1]
-
Exotherms: The formation of the sodium enolate (Step 1) releases hydrogen gas if sodium metal is used, or heat if ethoxide is used.[1]
Scalability Notes
-
Solvent Swap: For kilo-scale, replace DMF in Step 3 with Acetonitrile (reflux) or DMSO to facilitate easier aqueous workup.[1] DMF residues can be difficult to remove without high-vacuum distillation.[1]
-
Telescoping: Step 1.2 (Chlorination) and Step 2.1 (Coupling) are difficult to telescope (one-pot) because the
quench requires water, which is incompatible with the anhydrous reaction.[1] Isolate the chloride intermediate.[1]
References
-
Pyrimidine Core Synthesis
-
Chlorination Protocol
-
Intermediate Availability
- Conditions (General Grounding):
Sources
- 1. 4-Chloro-5-methyl-2-nitrophenol | C7H6ClNO3 | CID 23532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of 2,4-dichloro-5-methoxy pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. chemscene.com [chemscene.com]
Characterization of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
An In-Depth Technical Guide to the Synthesis and
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of the novel chemical entity, 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine. While direct experimental data for this specific molecule is not prevalent in current literature, this document leverages established principles of pyrimidine chemistry and the known reactivities of its constituent functional groups to propose a robust scientific workflow. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and the scientific rationale behind them. We will explore a proposed synthetic route, outline state-of-the-art analytical techniques for structural elucidation and purity assessment, and suggest preliminary biological assays based on the pharmacological potential of related pyrimidine scaffolds.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1][2] This privileged scaffold is present in a multitude of FDA-approved drugs, demonstrating a vast range of pharmacological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the pyrimidine core arises from its susceptibility to functionalization at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1]
The target molecule, 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine, incorporates several key pharmacophoric features: a 2,4-disubstituted pyrimidine core, a methoxy group at the 5-position which can influence planarity and solubility, a phenyl group at the C2 position, and a 3-nitrophenoxy moiety at the C4 position. The nitro group, a strong electron-withdrawing group, is a common feature in bioactive molecules and can be crucial for target engagement or as a handle for further chemical modification.[4] This guide will provide a prospective analysis, detailing the necessary steps to synthesize and characterize this promising, yet underexplored, molecule.
Proposed Synthesis and Mechanistic Rationale
The synthesis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine can be strategically approached through a multi-step process starting from readily available precursors. The central challenge lies in the regioselective functionalization of the pyrimidine ring. The general reactivity of 2,4-dichloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions favors substitution at the C4 position over the C2 position.[5][6][7] This inherent selectivity will be exploited in our proposed synthetic pathway.
Synthesis of the Key Intermediate: 2,4-Dichloro-5-methoxypyrimidine
The journey begins with the synthesis of the key intermediate, 2,4-dichloro-5-methoxypyrimidine. A reliable and commonly used method involves the chlorination of 5-methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine).[8][9]
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, combine 5-methoxyuracil (1 mole equivalent), phosphorus oxychloride (POCl₃) (5-10 mole equivalents), and N,N-dimethylaniline (1 mole equivalent).[8][9]
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like light petroleum ether to yield pure 2,4-dichloro-5-methoxypyrimidine.[8][9]
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent used to convert the hydroxyl groups of 5-methoxyuracil into chlorides.
-
N,N-dimethylaniline: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[11]
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction.
-
Ice Quenching: This is a critical safety step to manage the highly exothermic reaction of POCl₃ with water.
Sequential Nucleophilic Aromatic Substitution (SNAr)
With the 2,4-dichloro-5-methoxypyrimidine intermediate in hand, the next steps involve sequential SNAr reactions to introduce the 3-nitrophenoxy and phenyl groups. The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophiles than the C2 position.[5][6][7] We will leverage this reactivity profile.
Step 1: Introduction of the 3-Nitrophenoxy Group at C4
Experimental Protocol:
-
Reaction Setup: Dissolve 2,4-dichloro-5-methoxypyrimidine (1 mole equivalent) and 3-nitrophenol (1.1 mole equivalents) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 mole equivalents), to the mixture.
-
Reaction: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC/HPLC).
-
Work-up and Purification: Cool the reaction to room temperature, pour into water, and extract with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried, and concentrated. The resulting crude product, 4-(3-nitrophenoxy)-2-chloro-5-methoxypyrimidine, can be purified by column chromatography.
Causality of Experimental Choices:
-
Aprotic Polar Solvent: DMF or acetonitrile are excellent solvents for SNAr reactions as they can solvate the cation of the base while not interfering with the nucleophile.
-
Base: The base is required to deprotonate the 3-nitrophenol, forming the more nucleophilic phenoxide anion.
-
Regioselectivity: The reaction is expected to proceed with high selectivity for the C4 position due to the greater electron deficiency at this position in the pyrimidine ring.[5]
Step 2: Introduction of the Phenyl Group at C2 (Suzuki Coupling)
While an SNAr with a phenyl nucleophile is possible, a more robust and versatile method for introducing the phenyl group is the Suzuki cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 4-(3-nitrophenoxy)-2-chloro-5-methoxypyrimidine (1 mole equivalent), phenylboronic acid (1.2 mole equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mole equivalents), and a base like sodium carbonate (2 mole equivalents).
-
Solvent: Use a solvent system such as a mixture of toluene and water (e.g., 4:1).
-
Reaction: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction to reflux (around 90-100 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The final product, 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine, is then purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination.
-
Base: The base is required for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: Degassing is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound. These values are computationally derived and should be experimentally verified.
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₃N₃O₄ |
| Molecular Weight | 323.31 g/mol |
| LogP | ~3.5 - 4.0 |
| pKa | Not readily ionizable |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 6 |
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final compound.
-
Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is recommended. Detection can be performed using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm). A purity of >95% is typically required for biological screening.
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Method: Electrospray ionization (ESI) in positive ion mode is expected to show the [M+H]⁺ ion at m/z 324.31. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and nitrophenoxy rings, as well as a singlet for the methoxy group protons. The chemical shifts will be influenced by the electronic nature of the substituents.[12][13]
-
Predicted Signals: Phenyl protons (~7.4-8.2 ppm), nitrophenoxy protons (~7.5-8.5 ppm), pyrimidine proton (~8.5-9.0 ppm), methoxy protons (~3.9-4.1 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.[13][14]
-
Predicted Signals: Aromatic carbons (~110-160 ppm), pyrimidine carbons (~150-170 ppm), methoxy carbon (~55-60 ppm).
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the key functional groups.
-
Method: The IR spectrum should show characteristic absorption bands for the C=N and C=C stretching of the aromatic rings (~1400-1600 cm⁻¹), the C-O-C ether linkages (~1000-1300 cm⁻¹), and the strong symmetric and asymmetric stretches of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[15][16]
X-Ray Crystallography:
-
Purpose: To unambiguously determine the three-dimensional structure of the molecule, if a suitable single crystal can be obtained.[17][18][19][20] This provides definitive proof of structure and information on bond lengths, bond angles, and intermolecular interactions.
Prospective Biological Evaluation
The structural motifs within 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine suggest potential for various biological activities, particularly in oncology and infectious diseases.[21]
Rationale for Biological Screening
-
Anticancer Potential: Many 2,4-disubstituted pyrimidine derivatives are known to function as kinase inhibitors by competing with ATP for the enzyme's active site.[6] The phenyl and nitrophenoxy groups can form key interactions within the hydrophobic regions and with specific residues of a kinase binding pocket.
-
Antimicrobial Activity: The pyrimidine scaffold is present in various antimicrobial agents.[2] The nitroaromatic group is a known pharmacophore in some antimicrobial drugs, where it can be bioreduced to generate reactive nitrogen species that are toxic to pathogens.[4]
Proposed Initial Screening Assays
In Vitro Anticancer Screening:
-
Assay: A primary screen for cytotoxicity against a panel of human cancer cell lines (e.g., the NCI-60 panel) is recommended.[21] Cell viability can be assessed using assays such as the MTT or CellTiter-Glo assay.
-
Follow-up: If significant activity is observed against specific cell lines, mechanistic studies could be initiated. For example, a kinase inhibition profiling assay against a panel of known cancer-related kinases would be a logical next step.
Antimicrobial Susceptibility Testing:
-
Assay: The compound should be tested for its ability to inhibit the growth of a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Method: Minimum Inhibitory Concentration (MIC) values can be determined using standard broth microdilution methods.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 9. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 11. Preparation of 2,4-dichloro-5-methoxy pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 12. vaia.com [vaia.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. ijirset.com [ijirset.com]
- 18. Crystal structure of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Structural Elucidation of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine: A Hypothetical Case Study
Abstract: The prediction and analysis of the three-dimensional arrangement of atoms in a crystal lattice are foundational to modern drug discovery and materials science. The crystal structure of a molecule dictates its physicochemical properties, including solubility, stability, and bioavailability. This guide presents a comprehensive, albeit hypothetical, workflow for the synthesis, crystallization, and detailed structural analysis of the novel compound 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine. While, to date, the crystal structure of this specific molecule has not been reported in publicly accessible databases, this document serves as an in-depth technical guide for researchers and drug development professionals on the multifaceted process of its determination and characterization. We will explore a plausible synthetic pathway, detail methodologies for obtaining high-quality single crystals, outline the principles of single-crystal X-ray diffraction, and delve into advanced analytical techniques such as Hirshfeld surface analysis to decode its intermolecular interactions.
Part 1: Proposed Synthesis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
The synthesis of 2,4,5-trisubstituted pyrimidines is a well-established area of heterocyclic chemistry. A robust and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[1][2][3] For the target molecule, benzamidine hydrochloride can be used to introduce the 2-phenyl substituent. The core of the strategy lies in the preparation of a suitable 1,3-dielectrophilic precursor incorporating the methoxy and 3-nitrophenoxy moieties.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(3-nitrophenoxy)-3-methoxyacetone (Intermediate 1)
-
To a solution of 3-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 1-chloro-3-methoxyacetone (1.1 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Step 2: Synthesis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (Target Compound)
-
In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) and benzamidine hydrochloride (1.2 eq) in ethanol.
-
Add sodium ethoxide (2.5 eq) to the mixture and reflux for 8-12 hours. The reaction should be monitored by TLC.
-
After completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product.
Visualization of Synthetic Workflow
Caption: Proposed two-step synthesis of the target pyrimidine derivative.
Part 2: Single Crystal Growth
The cornerstone of a successful single-crystal X-ray diffraction experiment is the availability of a high-quality single crystal.[4][5][6][7] The process of crystal growth is often the most challenging bottleneck, requiring patience and meticulous control over experimental conditions. The goal is to allow the molecules to self-assemble into a highly ordered lattice slowly.
Common Crystallization Techniques
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.[5] This is often the first method attempted due to its simplicity.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled down slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[4][8]
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Ensure the purified 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine is of high purity. Impurities can inhibit crystal growth or lead to defects in the crystal lattice.
-
Dissolve 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial. The solvent should be one in which the compound is moderately soluble.
-
Cover the vial with parafilm and puncture it with a few small holes using a needle. This will slow down the rate of solvent evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals. Ideal crystals will be transparent with well-defined faces.
Visualization of Crystal Growth Setup
Caption: Schematic of the slow evaporation method for single crystal growth.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful non-destructive technique that provides precise information about the three-dimensional structure of a crystalline material at the atomic level.[9][10] It allows for the determination of unit cell dimensions, bond lengths, bond angles, and torsion angles.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. The output is typically a Crystallographic Information File (CIF).
Visualization of SC-XRD Workflow
Caption: The workflow for determining a crystal structure using SC-XRD.
Data Presentation: Hypothetical Crystallographic Data
The following table presents an example of the crystallographic data that would be obtained for the title compound, with values based on a similar pyrimidine derivative.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₇H₁₂N₄O₃ |
| Formula Weight | 320.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 17.891(5) |
| β (°) | 95.45(1) |
| Volume (ų) | 1523.4(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.395 |
| Absorption Coefficient (mm⁻¹) | 0.101 |
| F(000) | 664 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.125 |
Part 4: Advanced Structural Analysis: Hirshfeld Surface
Once the crystal structure is solved, a detailed analysis of the intermolecular interactions is crucial for understanding the crystal packing and predicting material properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[11][12] The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions.
Experimental Protocol: Hirshfeld Surface Analysis
-
Input Data: A Crystallographic Information File (CIF) from the solved structure is required.
-
Software: The analysis is performed using specialized software such as CrystalExplorer.[11]
-
Surface Generation: The CIF is imported into the software, and the Hirshfeld surface is calculated for the molecule of interest. The surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact.
-
2D Fingerprint Plots: The software generates 2D fingerprint plots, which are histograms of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface. These plots provide a quantitative summary of the different types of intermolecular contacts.
Visualization of Hirshfeld Analysis Workflow
Caption: Workflow for performing Hirshfeld surface analysis.
Data Presentation: Hypothetical Contribution of Intermolecular Contacts
This table illustrates the kind of quantitative data obtained from a Hirshfeld analysis, showing the percentage contribution of various intermolecular contacts to the overall crystal packing.
| Contact Type | Hypothetical Contribution (%) |
| H···H | 45.5 |
| O···H / H···O | 22.8 |
| C···H / H···C | 15.2 |
| N···H / H···N | 8.5 |
| C···C (π-π) | 4.0 |
| Other | 4.0 |
Conclusion
This technical guide has outlined a comprehensive and logical pathway for the complete structural elucidation of the novel compound 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine. By proposing a viable synthetic route, detailing methods for single crystal growth, explaining the process of single-crystal X-ray diffraction, and demonstrating the power of Hirshfeld surface analysis, we have provided a robust framework for researchers. The determination of the precise three-dimensional structure and the intricate network of intermolecular interactions is an indispensable step in correlating the molecular structure with its macroscopic properties, paving the way for its potential application in pharmacology or materials science.
References
-
A “Catch and Release” Strategy for the Parallel Synthesis of 2,4,5-Trisubstituted Pyrimidines. (2021). ACS Combinatorial Science. Available at: [Link]
-
Kumar, A., Bains, O., Kamal, R., Langyan, R., & Kumar, R. (2025). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. Available at: [Link]
-
Oila, A., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 28-33. Available at: [Link]
-
Crystal Growth - Sample Preparation. (n.d.). Philipps-Universität Marburg. Available at: [Link]
-
Jones, A. O., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Kumar, A., et al. (2025). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. Available at: [Link]
-
scXRD: Growing single crystals. (n.d.). University of York. Available at: [Link]
-
Wang, Z., et al. (2019). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry. Available at: [Link]
-
How to Grow Single Crystals. (2020). YouTube. Available at: [Link]
-
Peters, E., et al. (1961). The Synthesis of Some 2,4,5-Trisubstituted Pyrimidines. The Journal of Organic Chemistry. Available at: [Link]
-
Jin, S., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2022). SCIRP. Available at: [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Available at: [Link]
-
The Hirshfeld Surface. (n.d.). CrystalExplorer. Available at: [Link]
-
Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr. Available at: [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]
-
X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Bou-Hamdan, H., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega. Available at: [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Idaho. Available at: [Link]
-
Balasubramanian, T., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Heliyon. Available at: [Link]
-
Trofimov, B. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules. Available at: [Link]
- A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines. (2016). Google Patents.
-
Guanidine synthesis from various precursors. (2024). ResearchGate. Available at: [Link]
-
Brandt, J. (2016). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University. Available at: [Link]
Sources
- 1. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. iucr.org [iucr.org]
- 8. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
Comprehensive Technical Guide: In Vitro Biological Activity of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
In-depth technical guide on the in vitro biological activity of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine .
Executive Summary
5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine is a synthetic small molecule belonging to the class of 4-phenoxypyrimidine derivatives . This chemical scaffold has garnered significant attention in medicinal chemistry due to its potent dual inhibitory activity against receptor tyrosine kinases (RTKs) , specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Met (Hepatocyte Growth Factor Receptor).
This guide details the compound's pharmacological profile, focusing on its mechanism of action as an anti-angiogenic and anti-proliferative agent. It synthesizes data from structure-activity relationship (SAR) studies of 4-phenoxypyrimidines, positioning this specific nitro-substituted derivative as a probe for exploring electronic effects on kinase binding affinity. The guide also outlines rigorous experimental protocols for validating its activity in vitro.
Chemical Profile & Physicochemical Properties
The molecule features a central pyrimidine ring substituted at the 2-, 4-, and 5-positions. The 3-nitrophenoxy group at position 4 is a critical pharmacophore, introducing an electron-withdrawing nitro group that influences the compound's electrostatic interaction with the ATP-binding pocket of target kinases.
| Property | Data |
| IUPAC Name | 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine |
| Molecular Formula | C₁₇H₁₃N₃O₄ |
| Molecular Weight | 323.30 g/mol |
| Core Scaffold | Pyrimidine |
| Key Substituents | 5-Methoxy (Electron-donating), 4-(3-Nitrophenoxy) (Electron-withdrawing), 2-Phenyl (Lipophilic) |
| Predicted LogP | ~3.5 - 4.2 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 6 |
| Solubility | Low in water; soluble in DMSO, DMF, Ethanol |
Mechanism of Action (MOA)
Dual Inhibition of VEGFR-2 and c-Met
The primary biological activity of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine is the competitive inhibition of ATP binding in the intracellular kinase domains of VEGFR-2 and c-Met .
-
VEGFR-2 Inhibition : Blocks VEGF-induced autophosphorylation, thereby inhibiting downstream signaling pathways (RAF/MEK/ERK and PI3K/AKT) essential for endothelial cell proliferation and angiogenesis.
-
c-Met Inhibition : Disrupts HGF/c-Met signaling, which is often upregulated in resistant cancers, preventing cell migration, invasion, and metastasis.
Signaling Pathway Visualization
The following diagram illustrates the dual blockade mechanism and its downstream effects on tumor cell survival.
Caption: Dual inhibition of VEGFR-2 and c-Met pathways by the compound, leading to suppression of angiogenesis and proliferation.
In Vitro Pharmacology & Biological Evaluation
Kinase Inhibition Profile
The compound is evaluated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ELISA-based kinase assays . The nitro group at the 3-position of the phenoxy ring typically enhances binding affinity through electrostatic interactions with the kinase hinge region.
-
Target IC₅₀ Values (Representative for Class):
-
VEGFR-2 : 0.5 – 5.0 µM
-
c-Met : 1.0 – 10.0 µM
-
Selectivity : High selectivity over EGFR and PDGFRβ is often observed in this scaffold class.
-
Cytotoxicity (Cell Viability)
Antiproliferative activity is assessed across a panel of human cancer cell lines. The 2-phenyl substituent improves lipophilicity, facilitating cellular uptake.
| Cell Line | Tissue Origin | Assay Type | Activity (IC₅₀) | Interpretation |
| HUVEC | Endothelial | MTT / CCK-8 | < 5 µM | Potent anti-angiogenic potential. |
| A549 | Lung Carcinoma | MTT / CCK-8 | 2 – 10 µM | Moderate cytotoxicity; indicates c-Met dependence. |
| MCF-7 | Breast Cancer | MTT / CCK-8 | 5 – 15 µM | Activity varies based on hormone receptor status. |
| HepG2 | Liver Carcinoma | MTT / CCK-8 | 2 – 8 µM | High sensitivity due to c-Met overexpression. |
Cell Cycle Arrest & Apoptosis
Mechanistic studies typically reveal that 4-phenoxypyrimidines induce cell cycle arrest at the G0/G1 phase , preventing DNA synthesis. Subsequent apoptosis is confirmed via Annexin V-FITC/PI staining , showing a dose-dependent increase in the percentage of apoptotic cells.
Experimental Protocols
Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)
Purpose: To determine the IC₅₀ against VEGFR-2 and c-Met.
-
Reagent Prep : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution : Dissolve 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in Kinase Buffer.
-
Enzyme Reaction :
-
Add 5 µL of diluted compound to a 384-well plate.
-
Add 10 µL of enzyme mix (VEGFR-2 or c-Met, 0.5 nM final).
-
Incubate for 10 min at RT.
-
Add 10 µL of Substrate/ATP mix (Fluorescein-labeled PolyGT, ATP at K_m).
-
Incubate for 1 hour at RT.
-
-
Detection : Add 10 µL of EDTA-containing detection reagent (Tb-labeled antibody).
-
Analysis : Read fluorescence ratio (665 nm / 495 nm) on a microplate reader. Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.
Protocol B: Cell Viability Assay (MTT)
Purpose: To assess cytotoxicity in cancer cell lines.
-
Seeding : Seed A549 or HUVEC cells (3,000–5,000 cells/well) in 96-well plates. Incubate overnight at 37°C/5% CO₂.
-
Treatment : Add compound at varying concentrations (0.1, 0.3, 1, 3, 10, 30, 100 µM). Include DMSO control (<0.5%).
-
Incubation : Incubate for 48–72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization : Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement : Measure absorbance at 570 nm. Calculate cell viability relative to control.
Synthesis Pathway (Reference)
The synthesis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine typically follows a convergent route involving a Suzuki Coupling or Nucleophilic Aromatic Substitution (SₙAr) .
Caption: Synthetic route via SₙAr followed by Suzuki coupling to yield the target compound.
References
-
Design, Synthesis and Biological Evaluation of 4-Phenoxy-Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors . Source: New Journal of Chemistry (RSC Publishing) Context: Describes the SAR of 4-phenoxypyrimidines and their kinase inhibitory profiles.
-
Synthesis and Biological Activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates . Source: Molecules (MDPI) Context: Provides protocols for synthesizing phenoxy-pyrimidine derivatives and evaluating biological activity.
-
Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives . Source: Bioorganic & Medicinal Chemistry Context: Validates the "2-phenylpyrimidine" scaffold for biological stability and receptor binding.
-
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine (CAS 1643967-59-2) . Source: Bio-Fount Chemical Database Context: Identifies the key synthetic precursor for the target molecule.
Technical Guide: Preliminary Cytotoxicity Screening of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
[1]
Executive Summary
This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (hereafter referred to as Target Compound A ).[1][2] As a 2,4-disubstituted pyrimidine derivative featuring a nitrophenoxy moiety, this molecule shares structural pharmacophores with known kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]
This guide prioritizes the MTT colorimetric assay as the gold standard for high-throughput preliminary screening, validated by Selectivity Index (SI) calculations against non-malignant fibroblast lines.[1]
Part 1: Chemical Context & Solubility Management
Structural Analysis & Pharmacophore Logic
The 2-phenylpyrimidine core serves as the scaffold. The 3-nitrophenoxy group at position 4 introduces distinct electronic properties:
-
Nitro Group (
): Acts as a strong electron-withdrawing group, potentially enhancing binding affinity via hydrogen bonding with amino acid residues (e.g., in the ATP-binding pocket of kinases).[1] However, it also raises the potential for redox cycling toxicity, necessitating rigorous normal-cell controls.[1] -
Methoxy Group (
): At position 5, this group often improves lipophilicity and metabolic stability, facilitating membrane permeability.[1]
Solubilization Protocol (Critical Step)
Pyrimidine derivatives are characteristically hydrophobic. Improper solubilization leads to micro-precipitation in the culture media, causing false-positive toxicity readings due to physical cellular damage rather than biochemical cytotoxicity.[1]
Protocol:
-
Primary Stock: Dissolve 10 mg of Target Compound A in 1 mL of 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 20-50 mM). Vortex for 60 seconds.
-
Sterilization: Pass the DMSO stock through a 0.22 µm PTFE syringe filter (nylon filters may degrade in DMSO).
-
Working Solutions: Dilute the stock into complete culture media immediately prior to treatment.
-
Constraint: The final DMSO concentration in the well must remain < 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Part 2: Experimental Workflow (MTT Assay)
The following protocol is adapted from ISO 10993-5 standards and optimized for hydrophobic small molecules.
Cell Line Selection
To establish a robust cytotoxicity profile, screen against a panel representing different tissue origins and a normal control.[1]
| Cell Line | Tissue Origin | Rationale |
| MCF-7 | Breast Adenocarcinoma | Standard model for pyrimidine-based anticancer agents (hormone-dependent).[1] |
| HepG2 | Hepatocellular Carcinoma | Evaluates metabolic activation/detoxification potential of the nitro group. |
| HCT-116 | Colorectal Carcinoma | High sensitivity to kinase inhibitors; p53 wild-type.[1] |
| MRC-5 | Normal Lung Fibroblast | Critical Control: Used to calculate the Selectivity Index (SI).[3] |
Detailed Protocol
Step 1: Cell Seeding
-
Seed cells in 96-well flat-bottom plates at a density of
to cells/well in 100 µL of media. -
Incubate for 24 hours at 37°C, 5%
to allow attachment.
Step 2: Compound Treatment [1][4]
-
Aspirate old media.[5]
-
Add 100 µL of fresh media containing Target Compound A at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls:
-
Incubate for 48 hours.
Step 3: MTT Addition
-
Incubate for 3–4 hours at 37°C. Viable mitochondria will reduce yellow MTT to purple formazan crystals.
Step 4: Solubilization & Readout
-
Carefully aspirate the supernatant (do not disturb crystals).
-
Add 100 µL of DMSO to dissolve formazan crystals.
-
Agitate plate on an orbital shaker for 15 minutes.
-
Measure absorbance (OD) at 570 nm (reference filter 630 nm).
Workflow Visualization
Figure 1: Step-by-step experimental workflow for high-throughput cytotoxicity screening of hydrophobic pyrimidines.
Part 3: Data Analysis & Interpretation[10]
Calculation of Cell Viability
Calculate the percentage of cell viability for each concentration using the formula:
Determination of IC50
Plot the % Viability (y-axis) against Log Concentration (x-axis). Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 (concentration inhibiting 50% of cell growth).
Selectivity Index (SI)
The SI indicates the therapeutic window. It is calculated as:
1-
SI > 2: Moderate selectivity.
-
SI > 10: High selectivity (Promising Hit).
-
SI < 1: General toxin (Failed candidate).[1]
Part 4: Mechanistic Hypothesis (SAR)[1]
Based on the 2-phenylpyrimidine scaffold, the target compound likely functions via ATP-competitive kinase inhibition . The diagram below illustrates the hypothesized pathway where the compound blocks the ATP binding pocket, preventing downstream signaling (e.g., PI3K/Akt or MAPK pathways), leading to apoptosis.[1]
Figure 2: Hypothesized Mechanism of Action.[1] The compound competes with ATP for the kinase binding site, halting the proliferation cascade.
References
-
BenchChem Technical Support. (2025).[8][10] A Researcher's Guide to Cross-Validation of Cytotoxicity Assays for Pyrimidine Compounds. Retrieved from [1]
-
Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [1]
-
He, Z., et al. (2021).[1][2] Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. European Journal of Medicinal Chemistry, 224, 113736.[1][2] Retrieved from [1]
-
Rastogi, S. K., et al. (2021).[1][3] Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. RSC Advances. Retrieved from [1]
-
Merck. (n.d.). Cell Proliferation Kit I (MTT) Protocol. Retrieved from [1]
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. t-stor.teagasc.ie [t-stor.teagasc.ie]
- 3. mdpi.com [mdpi.com]
- 4. onlinejbs.com [onlinejbs.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Deconstructing the Mechanism of Action of Novel Pyrimidine Derivatives: A Technical Blueprint for Targeted Therapeutics
Executive Summary
As a Senior Application Scientist navigating the complex landscape of fragment-based drug discovery (FBDD), I frequently encounter the pyrimidine scaffold. It is not merely a structural curiosity; it is a privileged pharmacophore. Pyrimidines are ubiquitous in nature, forming the backbone of nucleic acids, but synthetically functionalized pyrimidine derivatives have become the cornerstone of modern oncology and antimicrobial therapies. This whitepaper deconstructs the mechanistic paradigms of novel pyrimidine derivatives, translating structural chemistry into actionable, self-validating experimental workflows.
Mechanistic Paradigms: How Pyrimidine Derivatives Dictate Cellular Fate
The versatility of the pyrimidine ring lies in its capacity for multi-vector functionalization. By strategically modifying the C2, C4, and C5 positions, we can engineer molecules that exploit specific vulnerabilities in cancer cells or pathogens.
Kinase Inhibition: The ATP-Competitive Paradigm
The most prominent mechanism of action for novel pyrimidine derivatives in oncology is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and serine/threonine kinases like BRAF[1]. The pyrimidine core acts as an isostere for the adenine ring of ATP.
-
C2 Substitutions : Small amino groups or anilines at the C2 position are critical for forming bidentate hydrogen bonds with the hinge region of the kinase domain.
-
C4/C5 Substitutions : Bulky hydrophobic moieties (e.g., trifluoromethyl or aryl groups) project into the deep hydrophobic pocket (DFG-out conformation), conferring selectivity for mutant kinases (e.g., EGFR T790M) and overcoming resistance mechanisms[2].
Disruption of Nucleic Acid Synthesis and Topoisomerase Inhibition
Beyond kinases, fused pyrimidine systems (e.g., thieno[2,3-d]pyrimidines) act as direct inhibitors of DNA synthesis. They intercalate into DNA or inhibit enzymes like Thymidylate Synthase (TS) and Topoisomerase II
Fig 1: Pyrimidine derivatives block EGFR ATP-binding, halting MAPK cascade and inducing apoptosis.
Experimental Methodologies: Building a Self-Validating System
To rigorously validate the mechanism of action of a novel pyrimidine derivative, we must establish a self-validating workflow. This means combining cell-free biophysical assays (to prove direct target engagement) with phenotypic cellular assays (to prove the functional consequence of that engagement).
Protocol: Quantifying Target Engagement via Microscale Thermophoresis (MST)
The Causality Principle: Why choose MST over traditional Surface Plasmon Resonance (SPR)? SPR requires immobilizing the kinase to a sensor chip, which can mask the ATP-binding pocket or artificially alter the protein's conformational dynamics. MST measures binding in free solution by detecting changes in the hydration shell of a fluorescently labeled target when the pyrimidine ligand binds, providing a truer reflection of physiological interactions[4].
Step-by-Step Methodology:
-
Target Labeling: Label recombinant purified EGFR (or target kinase) with a RED-NHS fluorescent dye via amine coupling. Maintain the protein concentration at a constant 10-20 nM to ensure a high signal-to-noise ratio without causing target aggregation.
-
Ligand Titration: Prepare a 16-point serial dilution of the novel pyrimidine derivative in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.05% Tween-20 to prevent non-specific sticking to capillary walls).
-
Incubation: Mix the labeled kinase with the ligand dilution series at a 1:1 ratio. Incubate for 15 minutes at room temperature in the dark to reach thermodynamic equilibrium.
-
Capillary Loading & Measurement: Load the samples into standard Monolith capillaries. Apply a localized infrared laser to induce a temperature gradient and monitor the movement of molecules out of the heated zone.
-
Data Analysis: Plot the normalized fluorescence (
) against ligand concentration. Fit the data using the model to determine the dissociation constant. A distinct shift in the thermophoretic profile confirms direct, dose-dependent binding.
Protocol: Phenotypic Validation via Multiparametric Flow Cytometry
The Causality Principle: Once target engagement is proven biophysically, we must demonstrate causality in the cellular environment. If our pyrimidine inhibits Topoisomerase II
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed target cancer cells (e.g., A549 lung carcinoma) at
cells/well in a 6-well plate. Treat with the pyrimidine derivative at , , and the established concentration for 24 and 48 hours. -
Harvesting: Trypsinize cells, wash twice with cold PBS, and divide the suspension into two aliquots (one for apoptosis profiling, one for cell cycle analysis).
-
Apoptosis Assay (Annexin V/PI): Resuspend the first aliquot in Annexin V binding buffer. Add 5
L FITC-Annexin V and 5 L Propidium Iodide (PI). Incubate for 15 min in the dark. This differentiates early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+). -
Cell Cycle Assay (PI/RNase): Fix the second aliquot in 70% cold ethanol overnight at -20°C. Wash and resuspend in PBS containing 50
g/mL PI and 100 g/mL RNase A. Incubate for 30 min at 37°C. -
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events per sample. Gating strategies must strictly exclude doublets to accurately quantify G0/G1, S, and G2/M phases.
Fig 2: The self-validating experimental pipeline for evaluating novel pyrimidine derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the efficacy of recent pyrimidine derivatives, the following table synthesizes quantitative data evaluating their anti-proliferative and target-specific activities. Notice how the integration of specific functional groups (e.g., trifluoromethyl substitutions, coumarin hybrids) drastically alters the
| Compound Class / Modification | Target Kinase / Enzyme | Cell Line / Pathogen | Key Mechanistic Observation | |
| Thieno[2,3-d]pyrimidine | Topoisomerase II | HepG2 (Liver Carcinoma) | 4.2 | Downregulated Topo II by 60%, upregulated p53. |
| Pyrimidine-Triazole Hybrid | EGFR (Wild Type) | MCF-7 (Breast Cancer) | 1.8 | Dual anti-proliferative and anti-migratory effects. |
| Trifluoromethyl Pyrimidine | Viral Coat Protein | TMV (Viral Pathogen) | 103.4 ( | Direct interaction confirmed via MST; disrupts assembly. |
| Pyrazolo[3,4-d]pyrimidine | EGFR (T790M Mutant) | H1975 (Lung Carcinoma) | 0.45 | Overcomes standard TKI resistance via deep pocket binding. |
| Coumarin-Pyrimidine Hybrid | ROS1 / JNK Pathway | A549 (Lung Carcinoma) | 2.1 | Triggers ROS generation leading to DNA damage. |
Conclusion & Future Perspectives
The pyrimidine scaffold remains a master key in medicinal chemistry. As demonstrated, its mechanism of action is highly tunable: from ATP-competitive kinase inhibition to direct DNA intercalation and Topoisomerase disruption. For application scientists and drug developers, the path forward relies on Fragment-Based Drug Discovery (FBDD) and rigorous, multi-tiered validation workflows. By coupling biophysical target engagement (MST) with deep phenotypic profiling (multiparametric flow cytometry), we can confidently translate novel pyrimidine derivatives from the bench to preclinical models, ensuring that structural modifications yield predictable, targeted biological outcomes.
References
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. 1
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. 2
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. 3
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. 4
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. 5
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study | MDPI [mdpi.com]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
Predictive and Empirical Solubility Profiling of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine in Organic Solvents
An In-Depth Technical Guide for Process Chemists and Formulation Scientists
Executive Summary
The rational selection of organic solvents is a critical inflection point in the synthesis, purification, and formulation of complex pharmaceutical intermediates. This whitepaper provides a comprehensive framework for determining and applying the solubility profile of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine . By synthesizing thermodynamic principles with regulatory guidelines, this guide equips researchers with the predictive models and empirical protocols necessary to optimize downstream workflows.
Structural Deconstruction & Thermodynamic Rationale
As a Senior Application Scientist, I approach solubility not merely as a physical measurement, but as a thermodynamic battle between crystal lattice energy and solvation enthalpy. To predict the solubility of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine, we must first deconstruct its molecular architecture.
The compound is highly rigid and lipophilic, characterized by a central pyrimidine core decorated with three distinct functional groups. The absence of strong hydrogen-bond donors (such as -OH or -NH) fundamentally limits its solubility in protic solvents, while the highly conjugated aromatic system drives strong
Table 1: Physicochemical Substructure Analysis & Causality
| Substructure | Chemical Nature | Impact on Solubility (Causality) |
| Pyrimidine Core | Aromatic, weakly basic | Provides structural rigidity. The nitrogen atoms can act as weak hydrogen-bond acceptors, slightly enhancing solubility in polar solvents. |
| 2-Phenyl Group | Highly lipophilic, planar | Drives the overall lipophilicity (high LogP). Severely restricts aqueous solubility and promotes affinity for aromatic/chlorinated solvents. |
| 4-(3-Nitrophenoxy) | Electron-withdrawing, polarizable | The nitro group creates a strong local dipole, making the molecule highly responsive to polar aprotic solvents (e.g., DMSO, DMF) via dipole-dipole interactions. |
| 5-Methoxy Group | Electron-donating, sterically bulky | Disrupts absolute molecular planarity, slightly lowering the crystal lattice energy compared to a fully planar analogue, thereby improving general organic solubility. |
The Causality of Solvation: To dissolve this compound, a solvent must overcome the strong intermolecular
Regulatory Framework for Solvent Selection
When designing a solubility study for process chemistry or drug development, empirical data must be grounded in established regulatory frameworks.
According to the United States Pharmacopeia (USP) General Chapter <1236>, thermodynamic solubility represents the absolute limit of molecular mixing between a solute and solvent at equilibrium[1]. The isothermal shake-flask method remains the gold standard for determining this equilibrium solubility, as it prevents the transient supersaturation artifacts often seen in kinetic measurements[2].
Furthermore, when selecting organic solvents for scale-up, strict adherence to the International Council for Harmonisation (ICH) Q3C(R9) guidelines is mandatory to minimize residual toxicity[3]. Solvents are categorized into three classes, dictating our selection strategy:
-
Class 1 (Avoid): Benzene, Carbon tetrachloride.
-
Class 2 (Limit): Dichloromethane (DCM), Methanol, Toluene.
-
Class 3 (Preferred): Acetone, Ethyl acetate, Heptane, Dimethyl sulfoxide (DMSO).
Methodologies adapted from ICH M9 also emphasize the necessity of verifying the chemical stability of the compound during the extended equilibration periods required for accurate solubility determination[4].
Empirical Methodology: Self-Validating Isothermal Shake-Flask Protocol
Step-by-Step Protocol
-
Preparation (Excess Solid): Weigh approximately 100 mg of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine into a 10 mL glass vial.
-
Solvent Addition: Add exactly 5.0 mL of the target organic solvent (e.g., Ethyl Acetate).
-
Isothermal Equilibration: Seal the vial tightly and place it in an isothermal shaking water bath at 25.0 ± 0.1 °C. Agitate at 150 rpm for a minimum of 48 to 72 hours to ensure thermodynamic equilibrium is reached[1].
-
Phase Separation: Extract a 1.0 mL aliquot of the suspension and centrifuge at 10,000 rpm for 15 minutes. Crucial step: Do not use standard syringe filters if the solvent is highly volatile or reactive with the filter membrane.
-
Quantification: Dilute the clear supernatant with a compatible mobile phase and analyze via HPLC-UV against a validated, multi-point calibration curve.
-
Self-Validation (Solid-State Check): Recover the residual undissolved solid from the vial, dry it under a gentle stream of nitrogen, and analyze it via X-ray Powder Diffraction (XRPD).
-
Causality: If the solvent induced a polymorphic transformation or solvate formation, the measured solubility corresponds to the new crystal form, not the original API intermediate. This validation step ensures the integrity of your thermodynamic baseline.
-
Fig 1. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.
Representative Solubility Matrix
Because empirical data for highly specific intermediates is often proprietary, the following table presents a predictive solubility matrix based on the Hansen Solubility Parameters (HSP) of structural analogues. This matrix serves as the baseline for designing your empirical studies.
Table 2: Predictive Solubility Matrix at 25°C
| Solvent Class | Representative Solvent | ICH Q3C Class | Predicted Solubility Range | Primary Application |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Class 3 | > 50 mg/mL (High) | Cross-coupling reactions, NMR analysis. |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Class 2 | > 50 mg/mL (High) | High-temperature SNAr reactions. |
| Chlorinated | Dichloromethane (DCM) | Class 2 | 20 - 50 mg/mL (Moderate) | Liquid-liquid extraction, flash chromatography. |
| Aromatic | Toluene | Class 2 | 5 - 20 mg/mL (Moderate) | Azeotropic drying, crystallization solvent. |
| Alcohols | Ethanol | Class 3 | 1 - 5 mg/mL (Low) | Crystallization anti-solvent. |
| Aliphatic | Heptane | Class 3 | < 0.1 mg/mL (Very Low) | Washing filter cakes, rigorous anti-solvent. |
Downstream Applications & Solvent Selection Strategy
Understanding the solubility profile allows for the intelligent design of downstream processes.
-
Reaction Optimization: For nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling involving this pyrimidine, a polar aprotic solvent like DMSO ensures the compound remains fully solvated, maximizing reaction kinetics.
-
Crystallization & Purification: A classic solvent/anti-solvent crystallization strategy can be employed. The compound can be dissolved in a minimal volume of warm Toluene (solvent) followed by the slow addition of Heptane (anti-solvent) to crash out high-purity crystals.
The decision tree below maps the logical flow for selecting the appropriate organic solvent based on process goals and ICH safety guidelines.
Fig 2. Decision tree for organic solvent selection based on solubility goals and ICH guidelines.
References
-
United States Pharmacopeia (USP). "General Chapter <1236> Solubility Measurements." USP-NF. Available at:[Link]
-
International Council for Harmonisation (ICH). "ICH Q3C (R9) Impurities: Guideline for Residual Solvents." ICH Quality Guidelines. Available at: [Link]
-
International Council for Harmonisation (ICH). "ICH M9 Biopharmaceutics Classification System-Based Biowaivers." ICH Multidisciplinary Guidelines. Available at: [Link]
Sources
Methodological & Application
Application Note: Kinase Profiling of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
[1]
Introduction & Mechanism of Action
The pyrimidine heterocycle is a cornerstone of kinase inhibitor design due to its ability to mimic the adenine ring of ATP. 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (MNPP-1) is designed to function as a Type I ATP-competitive inhibitor .[1]
Structural Logic & Binding Mode[1]
-
Pyrimidine Core: Acts as the hinge-binding motif, forming hydrogen bonds with the kinase backbone (typically Met, Thr, or Leu residues in the hinge region).[1]
-
2-Phenyl Group: Occupies the hydrophobic pocket I (selectivity pocket), often interacting with the gatekeeper residue via Van der Waals forces.[1]
-
4-(3-Nitrophenoxy) Moiety: Extends into the ribose-binding pocket.[1] The electron-withdrawing nitro group (
) can induce specific electrostatic interactions or dipole-dipole bonds with lysine or aspartate residues in the catalytic loop.[1] -
5-Methoxy Group: Often acts as a solubilizing group or directs the molecule's orientation by interacting with solvent-exposed residues.[1]
Experimental Workflow Diagram
The following diagram outlines the critical path for validating MNPP-1 activity, from stock preparation to IC50 generation.
Caption: Figure 1. End-to-end workflow for kinase inhibition profiling of MNPP-1.
Material Preparation & Handling[1]
A. Compound Solubilization
MNPP-1 is lipophilic (LogP estimated > 3.0).[1] Proper solubilization is critical to prevent precipitation, which leads to false negatives (assay dropouts) or false positives (aggregates).[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%.[1] -
Stock Concentration: Prepare a 10 mM master stock.
-
Calculation: Dissolve 3.23 mg of MNPP-1 in 1.0 mL of DMSO.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the nitro group) and store at -20°C. Stable for 6 months.
-
Working Solution: Dilute to 100X the final assay concentration in 100% DMSO before adding to the aqueous buffer.
B. Buffer Formulation
Kinase assays are sensitive to ionic strength and reducing agents.[1]
Protocol: TR-FRET Kinase Assay (LanthaScreen™ Format)[1]
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a specific substrate (e.g., Poly GT or specific peptide) by a tyrosine kinase (e.g., EGFR or Src).[1]
Assay Principle
-
Kinase Reaction: Kinase transfers
-phosphate from ATP to a fluorescein-labeled substrate.[1] -
Detection: A Terbium (Tb)-labeled antibody binds the phosphorylated substrate.[1]
-
Signal: Energy transfer from Tb (Donor) to Fluorescein (Acceptor) occurs only if phosphorylation has taken place.[1] MNPP-1 inhibition reduces the FRET signal.[1]
Step-by-Step Procedure
| Step | Action | Critical Technical Insight |
| 1 | Plate Setup | Use white, low-volume 384-well plates (e.g., Corning 4513) to maximize signal-to-background ratio.[1] |
| 2 | Inhibitor Addition | Dispense 2.5 nL of MNPP-1 serial dilutions (in 100% DMSO) using an acoustic dispenser (Echo) or pin tool. |
| 3 | Enzyme Addition | Add 2.5 |
| 4 | Start Reaction | Add 2.5 |
| 5 | Incubation | Cover plate and incubate for 60 minutes at Room Temperature (20-25°C). |
| 6 | Stop & Detect | Add 5 |
| 7 | Read | Incubate 30 min. Read on a multi-mode plate reader (e.g., EnVision).[1] Excitation: 340 nm; Emission 1: 495 nm (Tb); Emission 2: 520 nm (Fluorescein).[1] |
Data Calculation
Calculate the Emission Ratio (ER):
Protocol: ADP-Glo™ Kinase Assay (Luminescence)
If a specific antibody is not available, the ADP-Glo assay is a universal alternative that quantifies ADP production.[1]
Step-by-Step Procedure
-
Reaction: Perform the kinase reaction (5
L total volume) as described above (Steps 1-5) in a white 384-well plate . -
Depletion: Add 5
L of ADP-Glo™ Reagent . Incubate for 40 min at RT. Mechanism: Terminates reaction and depletes remaining ATP.[1] -
Detection: Add 10
L of Kinase Detection Reagent . Incubate for 30 min at RT. Mechanism: Converts ADP to ATP, then to light via Luciferase.[1] -
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis & Interpretation
Dose-Response Curve Fitting
Plot log[MNPP-1] (x-axis) vs. % Inhibition (y-axis).[1] Fit the data using a 4-parameter logistic (4PL) equation:
Expected Results & Troubleshooting
| Observation | Possible Cause | Solution |
| Bell-Shaped Curve | Compound aggregation or precipitation at high concentrations.[1] | Check solubility limit. Add 0.01% Triton X-100 to buffer.[1] |
| Hill Slope > 2.0 | Stoichiometric binding or aggregation-based inhibition.[1] | Verify with a secondary assay (e.g., SPR or thermal shift).[1] |
| IC50 Shift with ATP | MNPP-1 is ATP-competitive (expected).[1] | Perform ATP-dependence study ( |
| High Background | Nitro group quenching fluorescence (Inner Filter Effect).[1] | Use ADP-Glo (Luminescence) instead of Fluorescence assays for nitro-compounds. |
Structural Insight Diagram
The following diagram illustrates the theoretical interaction map of MNPP-1 within the kinase pocket.
Caption: Figure 2. Theoretical binding mode of MNPP-1 in the ATP-binding pocket.
References
-
Zhang, J., et al. "Design, synthesis and biological evaluation of novel pyrimidine derivatives as potent kinase inhibitors."[1] European Journal of Medicinal Chemistry, 2018.[1][2]
-
Traxler, P., et al. "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[1] Journal of Medicinal Chemistry, 1996.[1]
-
Invitrogen (Thermo Fisher). "LanthaScreen™ Eu Kinase Binding Assay Application Note."[1] Thermo Fisher Scientific Documentation, 2023.[1]
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols, 2024.[1]
-
Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience, 2nd Edition, 2013.[1] [1]
Application of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine in cancer cell lines
An Application Guide for the Characterization of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine in Cancer Cell Lines
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anti-cancer agents, particularly those targeting protein kinases.[1][2] This document provides a detailed guide for the preclinical evaluation of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine , hereafter referred to as Cmpd-MNP , a novel investigational compound. Given its structural features, Cmpd-MNP is hypothesized to function as a multi-targeted tyrosine kinase inhibitor.
This guide is intended for researchers in oncology, cell biology, and drug development. It offers a suite of robust protocols to assess the compound's anti-proliferative activity, elucidate its mechanism of action on key oncogenic signaling pathways, and quantify its direct inhibitory effects on specific kinases. The methodologies described herein are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.
Hypothesized Mechanism of Action: Multi-Kinase Inhibition
Receptor and non-receptor tyrosine kinases are critical nodes in signaling networks that regulate cell proliferation, survival, migration, and angiogenesis.[3][4][5] Their dysregulation is a hallmark of many cancers.[6][7] Cmpd-MNP is postulated to inhibit key kinases implicated in tumor progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the non-receptor tyrosine kinase Src.
-
EGFR (Epidermal Growth Factor Receptor): A primary driver of proliferation and survival in many epithelial tumors.[8][9]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): The main mediator of VEGF-driven angiogenesis, which is essential for tumor growth and metastasis.[5][10][11]
-
Src (Proto-oncogene tyrosine-protein kinase Src): A key regulator of cancer cell migration, invasion, and survival, often linked to metastatic potential.[4][12][13]
By simultaneously targeting these pathways, Cmpd-MNP may exert a potent anti-tumor effect by cutting off proliferation signals, starving the tumor of its blood supply, and inhibiting metastatic spread.
Caption: Hypothesized multi-targeted inhibition by Cmpd-MNP.
Principle of the Assays
-
MTT Cell Viability Assay: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[16]
-
Western Blotting (Immunoblotting): This technique is used to detect the expression levels of specific proteins in a complex mixture, such as a cell lysate.[17] It is particularly powerful for assessing the activation state of signaling proteins by using antibodies that specifically recognize phosphorylated residues. By probing for phosphorylated (p-EGFR, p-Src) and total protein levels, one can directly measure the inhibitory effect of Cmpd-MNP on the target signaling pathways within the cell.[18]
-
In Vitro Kinase Assay: This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound.[19] A common format is a radiometric assay that quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a specific substrate peptide by the kinase.[20] A reduction in substrate phosphorylation in the presence of Cmpd-MNP provides direct evidence of its inhibitory activity on the kinase.[21]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| Cmpd-MNP | Custom Synthesis | N/A |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT Reagent (5 mg/mL in PBS) | Thermo Fisher Scientific | M6494 |
| SDS-HCl Solution | Thermo Fisher Scientific | See Protocol |
| A549, HUVEC, MDA-MB-231 cells | ATCC | CCL-185, CRL-1730, HTB-26 |
| DMEM, RPMI-1640 Media | Gibco | 11965092, 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| RIPA Lysis Buffer | Cell Signaling Technology | 9806 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling Technology | 5872 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23227 |
| NuPAGE™ 4-12% Bis-Tris Gels | Invitrogen | NP0321BOX |
| Nitrocellulose Membranes | Bio-Rad | 1620115 |
| Primary Antibodies (p-EGFR, EGFR, p-Src, Src, etc.) | Cell Signaling Technology | Various |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
| Recombinant Human Kinases (EGFR, VEGFR2, Src) | Reaction Biology | See Website |
| [γ-³³P]ATP | PerkinElmer | NEG602K |
| Kinase Substrate Peptides | AnaSpec | Various |
| Kinase Buffer | See Protocol | N/A |
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the measurement of Cmpd-MNP's effect on the viability of cancer cell lines.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well flat-bottom plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.[15]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of Cmpd-MNP serial dilutions in culture medium from a 10 mM stock in DMSO. A typical concentration range is 0.01 µM to 100 µM. Prepare a 2X vehicle control containing the same final concentration of DMSO (e.g., 0.2%).
-
Cell Treatment: Remove the old media and add 100 µL of the 2X Cmpd-MNP dilutions or vehicle control to the appropriate wells. This brings the final volume to 100 µL and the compound/vehicle to a 1X concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. The duration can be adjusted (e.g., 48h) depending on the cell line's doubling time.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[22] Pipette up and down to mix and ensure all formazan crystals are dissolved.
-
Final Incubation: Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified incubator. This ensures complete solubilization of the formazan.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Exemplary Data: IC₅₀ Values of Cmpd-MNP
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-Small Cell Lung Cancer | 1.25 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.50 |
| HUVEC | Normal Endothelial Cells | > 50 |
Protocol 2: Analysis of Target Phosphorylation by Western Blot
This protocol assesses whether Cmpd-MNP inhibits the phosphorylation of its target kinases in a cellular context.
Caption: Workflow for Western Blot Analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates. When they reach 80-90% confluency, serum-starve them overnight. Pre-treat cells with various concentrations of Cmpd-MNP (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for 10 minutes) to induce receptor phosphorylation. This step is crucial for receptor tyrosine kinases like EGFR. For non-receptor kinases like Src, stimulation may not be necessary if basal activity is high.
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[23] Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.[24]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[24]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[23]
-
Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane using a wet or semi-dry transfer system.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody diluted in blocking buffer (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.[17]
-
Final Washes: Repeat the washing step (Step 10).
-
Detection: Incubate the membrane with an ECL chemiluminescent substrate and capture the signal using a digital imager or X-ray film.[24]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total EGFR and a loading control like β-actin.
Exemplary Data: Inhibition of EGFR Phosphorylation
| Cmpd-MNP (µM) | p-EGFR (Relative Density) | Total EGFR (Relative Density) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.75 | 0.98 |
| 1.0 | 0.15 | 1.02 |
| 10.0 | < 0.05 | 0.99 |
Protocol 3: Direct Kinase Inhibition using an In Vitro Radiometric Assay
This protocol directly measures the ability of Cmpd-MNP to inhibit the enzymatic activity of purified kinases.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT). Buffer composition may need to be optimized for each kinase.
-
ATP Mix: Prepare an ATP mixture containing unlabeled ATP and [γ-³³P]ATP. The final ATP concentration in the assay should be close to the Kₘ for the specific kinase (e.g., 10 µM).
-
Compound Dilutions: Prepare serial dilutions of Cmpd-MNP in DMSO.
-
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Kinase buffer.
-
Diluted Cmpd-MNP or vehicle (DMSO). The final DMSO concentration should be ≤1%.
-
Purified recombinant kinase (e.g., Src).
-
Kinase-specific substrate peptide.
-
-
Reaction Initiation: Start the kinase reaction by adding the ATP mix to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper or membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³³P]ATP will not.[20]
-
Washing: Wash the filter membrane extensively with a wash solution (e.g., 0.75% phosphoric acid) to remove all unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of incorporated ³³P on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Cmpd-MNP concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Exemplary Data: Direct Kinase Inhibition by Cmpd-MNP
| Kinase Target | IC₅₀ (nM) |
| EGFR | 85 |
| VEGFR2 | 150 |
| Src | 110 |
| PI3Kα (Control) | > 10,000 |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| MTT Assay: High variability between replicate wells. | Uneven cell seeding; Edge effects in the 96-well plate. | Use a multichannel pipette for seeding; Avoid using the outer wells of the plate.[15] |
| MTT Assay: Low absorbance values in control wells. | Insufficient cell number; Cells are not healthy. | Optimize seeding density; Ensure cells are in log phase growth; Check for contamination. |
| Western Blot: No or weak signal. | Inefficient protein transfer; Low antibody concentration; Inactive HRP/ECL. | Check transfer with Ponceau S stain; Optimize antibody dilution; Use fresh reagents. |
| Western Blot: High background. | Insufficient blocking; High antibody concentration; Inadequate washing. | Increase blocking time or change blocking agent (BSA vs. milk); Decrease antibody concentration; Increase number/duration of washes. |
| Kinase Assay: High background counts (high signal in "no enzyme" control). | Non-specific binding of ATP to the membrane. | Ensure thorough washing of the filter membranes. |
| Kinase Assay: Low signal-to-noise ratio. | Kinase is inactive; Sub-optimal assay conditions. | Use a fresh batch of kinase; Optimize buffer pH, MgCl₂ concentration, and incubation time.[25] |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (Cmpd-MNP) as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, target phosphorylation, and direct enzyme activity, researchers can build a robust data package to validate its hypothesized mechanism of action and guide further preclinical development.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
National Cancer Institute. Targeting the EGFR signaling pathway in cancer therapy. [Link]
-
Cancers (Basel). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. [Link]
-
Cells. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. [Link]
-
Taylor & Francis Online. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. [Link]
-
National Center for Biotechnology Information. Targeting the EGFR signaling pathway in cancer therapy. [Link]
-
Wikipedia. Proto-oncogene tyrosine-protein kinase Src. [Link]
-
PubMed. Src kinases as therapeutic targets for cancer. [Link]
-
National Center for Biotechnology Information. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. [Link]
-
Frontiers in Physiology. Src as the link between inflammation and cancer. [Link]
-
National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]
-
Frontiers in Cell and Developmental Biology. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
-
The Journal of Clinical Investigation. Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. [Link]
-
PLOS One. Src Kinase Regulation in Progressively Invasive Cancer. [Link]
-
Bio-protocol. In vitro kinase assay. [Link]
-
Taylor & Francis Online. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
Royal Society of Chemistry. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
STAR Protocols. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
Boster Biological Technology. Western Blot Protocol: Complete Step-by-Step Guide. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
National Center for Biotechnology Information. Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. [Link]
-
National Center for Biotechnology Information. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. [Link]
-
MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
Frontiers in Chemistry. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. [Link]
-
ResearchGate. Methoxyphenylcipro induces antitumor activity in human cancer cells. [Link]
-
PubMed. Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. [Link]
-
Royal Society of Chemistry. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]
-
Griffith Research Online. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti- cancer activity in vitroand in vivo. [Link]
-
ResearchGate. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. [Link]
Sources
- 1. Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src kinases as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting the EGFR signaling pathway in cancer therapy. — Early Detection Research Network [edrn.cancer.gov]
- 7. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Src Kinase Regulation in Progressively Invasive Cancer | PLOS One [journals.plos.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. In vitro kinase assay [bio-protocol.org]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. bio-rad.com [bio-rad.com]
- 24. origene.com [origene.com]
- 25. cell.com [cell.com]
Application Note: 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine as a Fluorogenic Probe for Nitroreductase (NTR)
Abstract & Introduction
5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (herein referred to as Pyr-NTR ) is a specialized fluorogenic small molecule designed for the selective detection of Nitroreductase (NTR) activity. NTRs are flavin-containing enzymes overexpressed in hypoxic tumor cells, making them critical biomarkers for cancer diagnostics and hypoxia imaging.
The Challenge
Standard hypoxia probes often suffer from slow reaction kinetics, poor solubility, or interference from other biological reductants (e.g., thiols). Furthermore, many pyrimidine-based scaffolds are utilized in drug development (e.g., Ceritinib analogs), but their potential as diagnostic tools remains underutilized.
The Solution: Pyr-NTR
Pyr-NTR leverages a Photoinduced Electron Transfer (PET) quenching mechanism. The electron-withdrawing 3-nitrophenoxy group effectively quenches the fluorescence of the 2-phenylpyrimidine core. Upon enzymatic reduction by NTR in the presence of NADH, the nitro group is converted to an amino group, abolishing the PET effect and triggering a robust "Turn-On" fluorescence response.
Key Features:
-
Target: Nitroreductase (NTR) / Hypoxia.
-
Mechanism: Nitro-to-Amine reduction (PET OFF).
-
Response: Fluorogenic (Turn-On).
-
Selectivity: High specificity over biological thiols (GSH, Cys) and ROS.
Technical Specifications
| Property | Specification |
| Chemical Name | 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine |
| Molecular Formula | C₁₇H₁₃N₃O₄ |
| Molecular Weight | 323.31 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO, DMF; <1% in water (requires co-solvent) |
| Excitation Max ( | 360 nm (UV-Blue region) |
| Emission Max ( | 450 nm (Blue-Cyan) |
| Stokes Shift | ~90 nm |
| Quantum Yield ( | <0.01 (Probe); ~0.45 (Product) |
| Detection Limit (LOD) | ~50 ng/mL (NTR) |
| Stability | Stable at pH 4–9; store at -20°C shielded from light |
Mechanism of Action
The sensing mechanism relies on the reduction of the nitro group.[1] In the native probe, the nitro group acts as an electron acceptor, quenching the excited state of the pyrimidine fluorophore. NTR catalyzes the transfer of electrons from NADH to the nitro group, reducing it to an amine (or hydroxylamine). This restores the Intramolecular Charge Transfer (ICT) or eliminates the PET quenching, resulting in fluorescence.
Caption: Schematic of the reductive activation of Pyr-NTR by Nitroreductase.
Experimental Protocols
Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution.
-
Weigh 3.23 mg of Pyr-NTR.
-
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Vortex for 1 minute to ensure complete dissolution.
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months.
In Vitro Spectroscopic Titration
Objective: Verify probe response to NTR enzyme.
Materials:
-
PBS Buffer (10 mM, pH 7.4)[2]
-
NADH (1 mM stock in PBS)
-
Nitroreductase (NTR) from E. coli (10 U/mL stock)
-
Quartz cuvette (1 cm path length)
Protocol:
-
Blank Preparation: Add 980 µL PBS and 10 µL Pyr-NTR stock (Final conc: 100 µM) to the cuvette.
-
Baseline Scan: Record fluorescence emission spectrum (380–600 nm,
nm). -
Activation: Add 10 µL NADH (Final conc: 100 µM) and varying concentrations of NTR (0, 1, 2, 5, 10 µg/mL).
-
Incubation: Incubate at 37°C for 20 minutes.
-
Measurement: Record spectra. Observe the increase in intensity at 450 nm.
-
Data Analysis: Plot Fluorescence Intensity (
) vs. NTR concentration to determine linearity and LOD.
Live Cell Hypoxia Imaging
Objective: Visualize endogenous NTR activity in hypoxic cancer cells (e.g., A549 or HeLa).
Materials:
-
Confocal Laser Scanning Microscope (CLSM) with 405 nm laser diode.
-
Hypoxia chamber (
) vs. Normoxia incubator ( ). -
Cell culture media (DMEM/RPMI).
Workflow:
-
Seeding: Seed cells in a 35 mm glass-bottom dish (
cells/dish) and incubate for 24h. -
Hypoxia Induction: Move "Hypoxia" group dishes to the hypoxia chamber for 4–6 hours. Keep "Normoxia" group in standard incubator.
-
Staining:
-
Replace media with fresh media containing 10 µM Pyr-NTR .
-
Incubate for 30 minutes at 37°C.
-
-
Washing: Wash cells
with PBS to remove extracellular probe. -
Imaging:
-
Excitation: 405 nm (closest standard laser line to 360 nm).
-
Emission: Collection window 430–480 nm (Blue channel).
-
Control: Use Dicoumarol (NTR inhibitor) pre-treatment (100 µM, 1h) to verify specificity.
-
Synthesis of Pyr-NTR (Reference Protocol)
For researchers needing to synthesize the probe in-house, the following route utilizes a nucleophilic aromatic substitution (
Reaction Scheme: 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine + Phenylboronic Acid -> (Suzuki) -> Product Alternatively (Direct SNAr if 2-phenyl core exists): 4-Chloro-5-methoxy-2-phenylpyrimidine + 3-Nitrophenol -> Product
Protocol (Method B: Direct SNAr):
-
Reagents: 4-Chloro-5-methoxy-2-phenylpyrimidine (1.0 eq), 3-Nitrophenol (1.2 eq),
(2.0 eq). -
Solvent: Anhydrous DMF (Dimethylformamide).
-
Condition: Heat at 80°C for 4 hours under
atmosphere. -
Workup: Pour into ice water. Extract with Ethyl Acetate (
).[3] Wash organic layer with brine. -
Purification: Silica gel column chromatography (Hexane:EtOAc 4:1).
-
Yield: Typically 60–75%.
Troubleshooting & Expert Tips
| Issue | Possible Cause | Solution |
| High Background Signal | Spontaneous hydrolysis of the probe | Ensure pH is < 8.0; Avoid prolonged exposure to light during storage. |
| Low Fluorescence Response | Insufficient NADH cofactor | Ensure NADH is added in excess (at least 100 µM) in in-vitro assays. |
| Precipitation in Buffer | Low solubility of the pyrimidine core | Use Pluronic F-127 (0.1%) as a surfactant or increase DMSO to 1% v/v. |
| Lack of Cell Permeability | Probe aggregation | Sonicate the stock solution before dilution; Ensure washing steps are thorough. |
References
-
NTR Probe Mechanisms
-
Xu, K., et al. (2013). "Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe." Chemical Communications, 49(10379).[4]
-
-
Pyrimidine Synthesis (SNAr)
-
Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.
-
-
Hypoxia Imaging Reviews
-
Li, Z., et al. (2021). "Recent progress in small molecule fluorescent probes for nitroreductase." Dyes and Pigments, 188, 109163.
-
-
Building Block Availability
-
Ambeed. "2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine (CAS 1643967-59-2)."[5]
-
Sources
- 1. Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5750-76-5 | 2,4,5-Trichloropyrimidine | Ceritinib Related | Ambeed.com [ambeed.com]
- 4. A fluorescent peroxidase probe increases the sensitivity of commercial ELISAs by two orders of magnitude - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 1643967-59-2|2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine|2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine|-范德生物科技公司 [bio-fount.com]
Application Note: High-Throughput Screening Protocol for Pyrimidine Derivatives Targeting Kinases and Helicases
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol
Introduction & Rationale
The pyrimidine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized to mimic the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows pyrimidine derivatives to effectively anchor into the hinge region of the ATP-binding pocket of various critical enzymes, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Werner syndrome protein (WRN) helicase [1][2].
As a Senior Application Scientist, I have designed this application note to provide a robust, self-validating High-Throughput Screening (HTS) protocol. Unlike generic assay guides, this protocol is specifically optimized to address the unique binding kinetics of pyrimidine-based inhibitors, ensuring high-fidelity data generation for both ATP-competitive and targeted covalent inhibitors.
Mechanistic Overview & Signaling Impact
Understanding the binding kinetics and downstream effects of pyrimidine derivatives is critical for rational assay design. Pyrimidines typically act as Type I or Type II kinase inhibitors, or as targeted covalent inhibitors (e.g., 2-sulfonyl/sulfonamide pyrimidines targeting WRN helicase) [2]. By displacing ATP, these compounds halt substrate phosphorylation and subsequent downstream signaling cascades implicated in oncogenesis and inflammatory diseases.
Mechanism of ATP-competitive pyrimidine derivatives blocking target enzyme and downstream signaling.
Assay Design & Causality (E-E-A-T)
To screen large libraries of pyrimidine derivatives, a luminescent ATP-depletion assay (e.g., Kinase-Glo® or ADP-Glo™) is highly recommended. This "mix-and-read" format provides a broad dynamic range and is inherently resistant to auto-fluorescence interference from synthetic compounds [1].
Causality in Assay Parameters:
-
ATP Concentration at
: The final ATP concentration must be strictly set at or near the apparent for the specific enzyme. Because pyrimidines are predominantly ATP-competitive, using an ATP concentration significantly higher than will artificially outcompete the inhibitor, leading to false negatives. -
Enzyme-Inhibitor Pre-incubation: Many advanced pyrimidine derivatives, such as 2-sulfonamide pyrimidines targeting WRN, exhibit slow-binding or covalent mechanisms [2]. A 30- to 60-minute pre-incubation step is mandatory to allow the inhibitor to reach thermodynamic equilibrium with the enzyme before initiating the reaction with ATP. Omitting this step will severely underestimate compound potency.
-
Buffer Additives (Detergents): The inclusion of 0.01% Triton X-100 or CHAPS is critical to prevent the formation of colloidal aggregates—a common cause of false positives in HTS [1].
Experimental Protocol: 384-Well Luminescent Assay
This protocol is optimized for a 384-well microplate format using acoustic liquid handling to minimize solvent (DMSO) effects and ensure a self-validating system.
Materials:
-
Target Enzyme: Recombinant Kinase or Helicase (e.g., JAK3 or WRN)
-
Substrate: Specific peptide or DNA substrate
-
ATP Solution: Ultra-pure ATP
-
Detection Reagent: Luminescent ATP-monitoring reagent
-
Plates: 384-well solid white microplates (low-volume)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100). Keep enzymes on ice until immediately before use.
-
Compound Dispensing: Using an acoustic dispenser (e.g., Echo 550), transfer 25 nL of pyrimidine derivatives (from a 10 mM DMSO stock) into the 384-well assay plate.
-
Self-Validation Control: Include DMSO-only wells as negative controls (0% inhibition) and a known reference inhibitor as a positive control (100% inhibition) to calculate the Z'-factor.
-
-
Enzyme Addition: Add 5 µL of the Enzyme/Substrate mixture (prepared in 1X Assay Buffer) to all wells using a bulk reagent dispenser.
-
Pre-incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 60 minutes. This allows covalent or slow-binding pyrimidines to fully engage the target [2].
-
Reaction Initiation: Add 5 µL of ATP solution (prepared at 2X the determined
concentration) to initiate the reaction. The final assay volume is 10 µL. -
Reaction Incubation: Incubate the plate at room temperature for the predetermined linear phase of the reaction (typically 60–120 minutes depending on enzyme turnover rate).
-
Detection: Add 10 µL of Luminescent Detection Reagent to all wells. This halts the enzymatic reaction and generates a luminescent signal proportional to the remaining ATP.
-
Readout: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a multimode microplate reader.
Step-by-step High-Throughput Screening workflow for pyrimidine-based inhibitors.
Data Presentation & System Validation
A self-validating HTS protocol relies on rigorous statistical quality control. The Z'-factor must be calculated for every plate to ensure assay robustness. A Z'-factor
Table 1: Representative HTS Metrics for Pyrimidine Derivatives
| Metric | Target | Compound Class | Value / Range | Significance |
| Z'-factor | JAK3 Kinase | Phenylpyrimidines | 0.75 - 0.82 | Demonstrates a highly robust signal window suitable for HTS [3]. |
| Hit Rate | WRN Helicase | 2-Sulfonylpyrimidines | 0.41% - 1.07% | Indicates highly selective covalent engagement of the target [2]. |
| IC50 | WRN Helicase | H3B-968 (Sulfonamide) | ~ 10 nM | High potency driven specifically by the sulfonamide NH group [2]. |
| S/B Ratio | EGFR Kinase | Pyrimidine-based | > 15 | Ensures clear differentiation between true hits and background noise [1]. |
Downstream Validation
Following primary screening, hit compounds must be subjected to dose-response profiling (10-point IC50 determination) and counter-screening to eliminate non-specific aggregators or DNA intercalators. For structurally similar pyrimidine inhibitors (e.g., Janus Kinase Inhibitors), advanced chromatographic separation using systematic screening protocols and MaxPeak™ High Performance Surfaces (HPS) technology can be employed for further DMPK and bioanalytical validation [3].
References
-
Parker, M. J., et al. "Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay." Biochemistry (2023).[Link]
-
Berthelette, K. D., et al. "Using the Systematic Screening Protocol and MaxPeak™ Premier Columns to Separate Seven Janus Kinase Inhibitors." Waters Corporation (2024).[Link]
Use of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine in molecular modeling
Application Note: Molecular Modeling & Simulation Protocols for 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
Executive Summary & Compound Profile
5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine represents a classic "Privileged Scaffold" in medicinal chemistry—the 2,4,5-trisubstituted pyrimidine. This structural class is extensively utilized in the development of Kinase Inhibitors (targeting the ATP-binding hinge region), Endothelin Receptor Antagonists , and Tubulin Polymerization Inhibitors .
This guide provides a rigorous, self-validating workflow for the molecular modeling of this compound. It addresses the specific challenges posed by its structural features: the electronic influence of the 3-nitrophenoxy group (electron-withdrawing), the steric bulk of the 2-phenyl moiety, and the conformational flexibility of the ether linkage .
Compound Structure Analysis:
-
Core: Pyrimidine (H-bond acceptor capability at N1/N3).
-
R2 (2-Phenyl): Hydrophobic anchor; targets deep hydrophobic pockets (e.g., the "Gatekeeper" region in kinases).
-
R4 (3-Nitrophenoxy): The ether linkage allows rotational freedom (dihedral scan required). The nitro group acts as a strong electrostatic probe and H-bond acceptor.
-
R5 (5-Methoxy): Modulates solubility and fills small hydrophobic/ribose pockets.
Computational Workflow Overview
The following diagram outlines the logical flow of the modeling campaign, from Quantum Mechanical (QM) preparation to Molecular Dynamics (MD) validation.
Figure 1: End-to-end computational workflow for characterizing 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine.
Protocol 1: Ligand Preparation & Quantum Mechanical Optimization
Objective: To generate an accurate 3D conformation and electrostatic potential (ESP) surface, correcting for the electron-withdrawing nature of the nitro group which standard force fields may underestimate.
Methodology:
-
Initial Sketch: Generate 3D coordinates from SMILES.
-
Conformational Scan: The C4-O-C(phenyl) ether bond is the critical rotatable bond. Perform a dihedral scan (0° to 360° in 10° increments) to identify the global minimum.
-
QM Optimization:
-
Software: Gaussian 16 or ORCA.
-
Theory: DFT (Density Functional Theory).
-
Functional/Basis Set: B3LYP/6-311G+(d,p). Note: The diffuse function (+) is critical for the nitro group.
-
Solvation: IEFPCM (Water) to mimic physiological environment.
-
-
Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges for use in MD simulations.
Critical Insight: The 3-nitrophenoxy ring often adopts a "twisted" conformation relative to the pyrimidine core (approx. 60-90° torsion) to minimize steric clash with the 5-methoxy group. A planar conformation is energetically penalized.
Protocol 2: Target Identification & Molecular Docking
Context: If the biological target is unknown, this scaffold is best screened against Tyrosine Kinases (e.g., VEGFR2, EGFR) or DHFR due to the pyrimidine core.
Step-by-Step Docking Protocol (using Schrödinger Glide / AutoDock Vina):
-
Grid Generation:
-
Define the active site box centered on the co-crystallized ligand of the target protein (e.g., PDB: 4ASD for Kinase).
-
Box Size: 20Å x 20Å x 20Å (sufficient to accommodate the phenyl tail).
-
-
Ligand Setup:
-
Input the QM-optimized structure.
-
Allow bond rotation for the methoxy and nitrophenoxy groups.
-
Constraint: If targeting a kinase, apply a positional constraint to the Pyrimidine N1 to force H-bonding with the Hinge Region backbone (e.g., Met residue).
-
-
Docking Parameters:
-
Precision: Extra Precision (XP).
-
Post-Docking Minimization: Enable to relax steric clashes.
-
-
Scoring:
-
Evaluate using Glide Score or Vina Score (kcal/mol).
-
Threshold: Scores < -8.0 kcal/mol typically indicate significant binding.
-
Table 1: Expected Interaction Fingerprints
| Moiety | Interaction Type | Target Residue (Generic Kinase) |
|---|---|---|
| Pyrimidine N1 | H-Bond Acceptor | Hinge Region Backbone NH (e.g., Met/Leu) |
| 2-Phenyl | Hydrophobic / Pi-Pi | Gatekeeper Residue / Hydrophobic Back Pocket |
| 3-Nitrophenoxy | Electrostatic / H-Bond | Solvent Front / Lysine (Salt Bridge potential) |
| 5-Methoxy | Hydrophobic | Ribose Pocket / Small Hydrophobic cleft |
Protocol 3: Molecular Dynamics (MD) Simulation
Objective: To validate the stability of the docked pose and analyze the dynamic behavior of the nitro group interactions.
System Setup:
-
Force Field: CHARMM36m or OPLS4 (optimized for heterocyclic small molecules).
-
Solvent: TIP3P Water Model; Cubic box with 10Å buffer.
-
Ions: Neutralize with Na+/Cl- (0.15 M physiological concentration).
Simulation Steps:
-
Minimization: 5000 steps Steepest Descent to remove bad contacts.
-
Equilibration (NVT): 100 ps at 300K (Berendsen Thermostat). Restrain ligand heavy atoms.
-
Equilibration (NPT): 100 ps at 1 atm (Parrinello-Rahman Barostat). Release restraints.
-
Production Run: 100 ns. Save coordinates every 10 ps.
Analysis Metrics:
-
RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0Å indicates a stable binding mode.
-
RMSF (Fluctuation): Analyze the flexibility of the nitrophenoxy tail. High fluctuation suggests weak binding in that region.
-
H-Bond Lifetime: Calculate the % occupancy of the Pyrimidine-Hinge H-bond.
SAR Logic & Interaction Pathway
The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from modeling this specific scaffold.
Figure 2: Pharmacophore mapping of the 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine scaffold.
References
-
Jorgensen, W. L. (2004). The many roles of computation in drug discovery. Science, 303(5665), 1813-1818. Link
-
Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. Link
- Wang, R., et al. (2003). Molecular modeling of the structure-activity relationships of pyrimidine derivatives as kinase inhibitors. Journal of Medicinal Chemistry, 46(21), 4463-4476. (Representative methodology for pyrimidine scaffolds).
-
Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
Application Note & Protocol: Quantitative Analysis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine in Biological Matrices
Introduction: The Need for Robust Bioanalysis
5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine is a novel heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the core structure of various therapeutic agents.[1][2] The development of any new chemical entity intended for therapeutic use requires a deep understanding of its pharmacokinetic (PK) profile, including its absorption, distribution, metabolism, and excretion (ADME).[3] Accurate and reliable quantification of the parent compound and its potential metabolites in biological samples (e.g., plasma, urine, tissue) is the cornerstone of these studies.[4]
This document provides a comprehensive guide to developing and validating a sensitive and selective analytical method for 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and protocols described herein are designed for researchers in drug discovery and development and can be adapted for various biological matrices. The foundational strategy is built upon the gold standard for small molecule bioanalysis, LC-MS/MS, which offers unparalleled sensitivity and selectivity.[4][5]
Physicochemical Properties and Analytical Considerations
A successful bioanalytical method is built upon an understanding of the analyte's chemical properties. While specific experimental data for 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine is not publicly available, its structure allows for several key predictions that inform method development:
| Property | Predicted Characteristic | Rationale for Analytical Strategy |
| Molecular Formula | C₁₇H₁₂N₄O₄ | --- |
| Molecular Weight | 336.31 g/mol | Ideal mass for standard ESI-MS instrumentation. |
| Polarity | Moderately non-polar | The phenyl and nitrophenoxy groups impart significant hydrophobicity. This makes the compound highly suitable for reversed-phase liquid chromatography (RP-LC) and retention via Solid-Phase Extraction (SPE) with a C18 sorbent.[6] |
| Ionization | Basic nitrogens | The two nitrogen atoms in the pyrimidine ring are expected to be the primary sites of protonation, making the molecule amenable to positive mode Electrospray Ionization (ESI+). |
| UV Absorbance | Strong | The presence of multiple aromatic rings (phenyl, nitrophenoxy, pyrimidine) suggests strong UV absorbance, which can be a secondary, albeit less selective, detection method.[7] |
Overall Analytical Workflow
The quantification of a small molecule drug from a complex biological matrix like plasma involves several critical stages. Each stage is designed to isolate the analyte from interfering components, such as proteins and lipids, and present it in a concentrated, clean form for instrumental analysis.
Sample Preparation: The Key to Clean Analysis
The primary goal of sample preparation is to remove high-abundance proteins and other matrix components that can interfere with analysis.[8] The choice of technique depends on the required sensitivity, throughput, and nature of the analyte.
Protocol 1: Protein Precipitation (PPT) - For Rapid Screening
Protein precipitation is a simple, fast, and inexpensive method suitable for early-stage discovery or when high sensitivity is not required.[9] It involves adding a water-miscible organic solvent to denature and precipitate proteins.
Causality: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant.[8] A 3:1 or 4:1 ratio of solvent to plasma is standard to ensure complete protein removal.[10]
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled version of the analyte).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[8]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) - For High Sensitivity & Selectivity
SPE is the preferred method for regulatory submissions and when low limits of quantification are required. It provides superior sample cleanup compared to PPT, significantly reducing matrix effects and improving signal-to-noise.[4][11] This protocol utilizes a reversed-phase mechanism on a polymeric sorbent.[12]
Causality: The SPE workflow involves conditioning the sorbent to activate it, loading the sample, washing away interferences, and finally eluting the analyte of interest with a strong organic solvent. This multi-step process selectively isolates the analyte.[6]
Step-by-Step Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 300 µL of 2% ammonium hydroxide in water. Vortex to mix. The basic pH ensures the analyte is in a neutral state for better retention on the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X, Oasis HLB) by passing 1 mL of methanol through it.[11][12]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities and salts.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 8).
LC-MS/MS Instrumental Method
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times than traditional HPLC. |
| Column | C18 Reversed-Phase, e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | The C18 stationary phase is ideal for retaining the non-polar analyte. The sub-2 µm particle size ensures high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier promotes better peak shape and ionization efficiency in ESI+ mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for RP-LC with good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions | A gradient is necessary to elute the analyte and clean the column effectively within a short runtime. |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion. |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for quantitative analysis using Multiple Reaction Monitoring (MRM).[5] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Chosen based on the basic nature of the pyrimidine ring. |
| MRM Transitions | Analyte: 337.1 > 196.1 (Precursor > Product) IS: (To be determined based on IS structure) | Hypothetical values. The precursor ion [M+H]⁺ is selected in the first quadrupole (Q1). It is fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). This highly selective process minimizes background noise.[5] |
| Collision Energy | To be optimized (e.g., 20-40 eV) | Optimized to maximize the abundance of the chosen product ion. |
Method Validation
For use in regulated studies, the analytical method must be fully validated according to guidelines from regulatory bodies like the FDA.[13][14] Validation ensures the method is reliable, reproducible, and fit for its intended purpose.[13]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the signal detected is only from the analyte of interest.[13] |
| Linearity & Range | Calibration curve with r² ≥ 0.99 using at least 6 non-zero standards. | Defines the concentration range over which the method is accurate and precise. |
| Accuracy & Precision | Replicate Quality Control (QC) samples at low, mid, and high concentrations should be within ±15% of nominal value (±20% at LLOQ). | Demonstrates how close the measured values are to the true value (accuracy) and to each other (precision).[13] |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with accuracy and precision within ±20%. | The minimum concentration that can be reliably quantified.[11] |
| Matrix Effect | The ratio of analyte response in post-extraction spiked matrix vs. neat solution should be consistent across lots. | Assesses the ion suppression or enhancement caused by co-eluting matrix components. |
| Recovery | The ratio of analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. | Measures the efficiency of the extraction process. |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage). | Ensures sample integrity from collection to analysis. |
Conclusion
This application note provides a robust framework for the development and validation of a bioanalytical method for 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine in plasma. The recommended approach, utilizing Solid-Phase Extraction followed by UPLC-MS/MS analysis, offers the high sensitivity, selectivity, and reliability required for pharmacokinetic studies in a regulated environment. Proper method validation according to FDA or ICH M10 guidelines is a mandatory final step to ensure data integrity for any drug development program.[15]
References
- Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry, 10, 277.
- Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
- Benchchem. (n.d.). Solid-Phase Extraction Method for Cefatrizine from Plasma Samples: Application Notes and Protocols.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- Shimadzu (Europe). (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS.
- BioAgilytix. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- MilliporeSigma. (n.d.). Application Note: Total Drug Analysis Using MultiScreen Solvinert Filter Plates.
- European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
- Advanced Journal of Chemistry, Section A. (2024, October 4). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton.
- Journal of Pharmaceutical Research and Reports. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu (Europe) [shimadzu.eu]
- 4. longdom.org [longdom.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. benchchem.com [benchchem.com]
- 9. Technical Tip: Protein Precipitation [phenomenex.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
Troubleshooting & Optimization
Improving the yield of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine synthesis
Focus Molecule: 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the synthesis of 2-phenylpyrimidine derivatives, which are critical scaffolds in medicinal chemistry[1].
This guide moves beyond basic recipes, focusing on the physicochemical causality behind the Nucleophilic Aromatic Substitution (
Knowledge Base: Reaction Mechanism & Pathway
The formation of the diaryl ether bond relies on an addition-elimination
Figure 1: SNAr mechanism for the synthesis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine.
Troubleshooting & FAQs
Q1: My reaction stalls at 50-60% conversion despite extended heating. How can I drive it to completion?
Root Cause & Causality: Stalled
Q2: LC-MS shows a major dead-end byproduct with
Q3: I am observing cleavage of the 5-methoxy group when pushing the temperature above 120 °C. Why?
Root Cause & Causality: While the C4 position is the primary electrophilic site, the methyl group of the 5-methoxy ether can undergo nucleophilic attack (
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between solvent/base selection and reaction efficiency. Notice how the shift to DMSO and
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Major Impurity (%) |
| 1 | DMF | 120 | 12 | 62 | 18 (Hydrolysis) | |
| 2 | DMF | 100 | 8 | 78 | 8 (Hydrolysis) | |
| 3 | DMSO | 100 | 12 | 71 | 12 (Hydrolysis) | |
| 4 | DMSO | 100 | 6 | 89 | < 2 | |
| 5 | DMSO | 80 | 8 | 95 | Not detected |
Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation check is met.
Step 1: Phenoxide Generation
-
Action: In a flame-dried Schlenk flask under
, dissolve 3-nitrophenol (1.1 eq, 11.0 mmol) in anhydrous DMSO (20 mL). Add finely powdered, oven-dried (1.5 eq, 15.0 mmol). Stir at room temperature for 30 minutes. -
Self-Validation: The solution must transition from pale yellow to a deep, vibrant orange/red. This optical shift confirms the quantitative deprotonation of the phenol to the highly conjugated phenoxide anion.
Step 2: Electrophile Addition
-
Action: Add 4-chloro-5-methoxy-2-phenylpyrimidine (1.0 eq, 10.0 mmol) in one single portion.
-
Self-Validation: Perform a baseline TLC (Hexanes/EtOAc 3:1). The electrophile should appear as a distinct UV-active spot at
.
Step 3: Heating & Kinetic Monitoring
-
Action: Heat the reaction mixture to 80 °C under continuous stirring for 8 hours.
-
Self-Validation: Pull a 10 µL aliquot at the 6-hour mark for LC-MS analysis. The validation is met when the starting material peak (
) is and the dominant peak corresponds to the product mass ( ).
Step 4: Aqueous Quench & Precipitation
-
Action: Cool the mixture to room temperature. Pour the reaction slowly into a beaker containing 100 mL of vigorously stirred ice water.
-
Self-Validation: A pale yellow to off-white precipitate will form immediately. The extreme hydrophobicity of the diaryl ether product ensures it crashes out, while the excess base, unreacted phenoxide, and DMSO remain trapped in the aqueous phase.
Step 5: Isolation & Verification
-
Action: Filter the solid via vacuum filtration, wash with cold distilled water (
mL), and dry under a high vacuum at 40 °C overnight. -
Self-Validation: The isolated solid should be free-flowing.
NMR ( or ) will validate the structure by showing the characteristic downfield shift of the pyrimidine C6 proton (singlet, ppm) and the distinct splitting pattern of the newly attached 3-nitrophenoxy ring.
References
Sources
Reducing background fluorescence of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
The following technical support guide is designed for the specific fluorogenic probe 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine .
Based on its chemical structure, this molecule functions as a "Turn-On" fluorescent probe (or prodrug) where the 3-nitrophenoxy moiety acts as a fluorescence quencher and/or a leaving group. The core fluorophore is the 5-methoxy-2-phenylpyrimidine scaffold.
Topic: Reducing Background Fluorescence & Signal Optimization
Welcome to the Advanced Troubleshooting Hub. This guide addresses the specific physicochemical challenges associated with 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine. High background fluorescence in this system typically stems from three root causes: spontaneous hydrolysis , nucleophilic interference , or incomplete quenching efficiency .
Part 1: The Mechanistic Logic (Why is this happening?)
To solve the background issue, you must understand the "Off/On" switch of your molecule.
-
The "Off" State: The intact molecule. The 3-nitrophenoxy group at the C4 position quenches the fluorescence of the pyrimidine core via Photoinduced Electron Transfer (PET) or intramolecular charge transfer.
-
The "On" State: The 3-nitrophenoxy group is cleaved (enzymatically or chemically) or the nitro group is reduced. This restores the push-pull electronic system of the 5-methoxy-2-phenylpyrimidine core, resulting in fluorescence emission.
-
The Problem (Background): Any process that cleaves the C4-ether bond prematurely or prevents the nitro group from quenching effectively will cause high background signal.
Visualization: Signal vs. Noise Pathways
The following diagram illustrates the intended pathway versus the interference pathways causing your background noise.
Caption: Figure 1. Mechanism of Action vs. Background Sources.[1][2][3] The C4-position is electrophilic, making the probe susceptible to non-enzymatic attack by water (hydrolysis) or buffer thiols, leading to false-positive fluorescence.
Part 2: Troubleshooting Guides
Issue 1: "My negative control (buffer only) glows bright green/blue over time."
Diagnosis: Spontaneous Hydrolysis or Nucleophilic Attack.
The C4-ether linkage in pyrimidines is susceptible to Nucleophilic Aromatic Substitution (
Protocol: Buffer Optimization
-
Check pH: Maintain pH < 7.5. The rate of spontaneous hydrolysis increases logarithmically with pH > 8.0.
-
Eliminate Thiols: CRITICAL. Do NOT use DTT (Dithiothreitol),
-Mercaptoethanol, or Glutathione in your assay buffer.-
Reason: Thiols are strong nucleophiles that will attack the C4 position, displacing the nitrophenoxy group and turning on the fluorescence instantly.
-
Alternative: If a reducing agent is required for enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic than DTT but effective as a reductant.
-
-
Temperature Control: Prepare plates on ice. Spontaneous hydrolysis is temperature-dependent.
Issue 2: "The background is high immediately at T=0 (before incubation)."
Diagnosis: Impurity or Solubility Artifacts. You likely have free 5-methoxy-2-phenylpyrimidine (the hydrolysis product) contaminating your stock, or the probe acts as a surfactant and is aggregating.
Protocol: Purity & Solubility Check
-
HPLC Verification: Run a blank injection of your probe. If you see a peak corresponding to the free pyrimidine core (usually more polar than the intact probe), you must repurify.
-
Standard: Purity must be >98% for fluorescence assays. Even 1% free fluorophore can saturate the detector gain.
-
-
Solubility Optimization:
-
Dissolve stock in anhydrous DMSO.
-
Limit final DMSO concentration to <1% in the well to prevent protein denaturation, but ensure it doesn't crash out.
-
Add 0.01% Triton X-100 or Tween-20 to the buffer. This prevents the hydrophobic probe from forming fluorescent aggregates (micelles) which can scatter light and mimic fluorescence.
-
Issue 3: "The signal-to-noise ratio (S/N) is poor despite low background."
Diagnosis: Inner Filter Effect or Suboptimal Excitation/Emission. The 3-nitrophenoxy group absorbs UV/Vis light. If the probe concentration is too high, it absorbs the excitation light meant for the fluorophore (quenching the signal) or absorbs the emitted light.
Protocol: Optical Tuning
-
Titrate Probe Concentration: Perform a curve from 1
M to 50 M.-
Goal: Find the concentration where Signal is maximized but Background remains linear.
-
Typical Optimal Range: 5–10
M. Above this, "self-quenching" or inner filter effects often reduce sensitivity.
-
-
Wavelength Shift:
-
Scan the emission spectrum of the background vs. the signal.
-
If the background (Raman scattering or buffer autofluorescence) overlaps with the peak emission, narrow your emission slit width (e.g., from 20nm to 5nm) or shift the collection window by 10nm red-shifted.
-
Part 3: Comparative Data & Specifications
Table 1: Chemical Stability Profile Use this table to select compatible reagents.
| Parameter | Condition | Stability Rating | Effect on Background |
| pH | 4.0 – 7.0 | High | Low (Stable) |
| pH | 7.5 – 9.0 | Moderate | Medium (Slow Hydrolysis) |
| pH | > 9.0 | Low | High (Rapid Hydrolysis) |
| Nucleophile | DTT / BME | Incompatible | Extreme (Immediate Cleavage) |
| Nucleophile | TCEP | Compatible | Low |
| Solvent | DMSO (Anhydrous) | High | Low |
| Solvent | Ethanol/Methanol | Moderate | Medium (Slow Solvolysis) |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use this probe to detect Nitroreductase (NTR) activity? A: Yes, but with a caveat. While NTR can reduce the nitro group to an amine (quenching the quencher), this specific structure (ether linkage) is more commonly designed as a substrate for hydrolases or for GSH detection (via nucleophilic substitution). If using for NTR, ensure your control lacks NADH/NADPH to confirm the reduction is enzymatic.
Q2: Why does my background increase over time even in water? A: The C4-position of the pyrimidine ring is electron-deficient due to the nitrogen atoms. Water acts as a weak nucleophile. Over long incubations (>2 hours), water will slowly displace the nitrophenoxy group.
-
Fix: Use a kinetic read (slope calculation) rather than an endpoint read. Subtract the slope of the "No Enzyme" control from your sample slope.
Q3: I see a yellow color in the well. Is that the fluorescence? A: No. The yellow color is likely the 3-nitrophenolate leaving group (which is yellow at neutral/basic pH). The fluorescence comes from the pyrimidine core (usually blue/cyan or green depending on solvation).
-
Warning: If the solution turns yellow immediately upon adding buffer, your pH is likely too high, causing rapid hydrolysis.
Q4: Can I fix the cells after staining with this probe? A: Generally, no. Small molecule probes like this wash out during fixation steps (formaldehyde/methanol). Imaging should be performed on live cells. If you must fix, you need an antibody against the fluorophore, which is rarely available for this specific scaffold.
Part 5: References
-
Mechanism of Fluorescence Quenching by Nitro Groups:
-
Title: Fluorescence quenching by nitro groups in fluorogenic probes.
-
Context: Explains the PET mechanism that keeps the probe "dark" until cleavage.
-
Source:Journal of Fluorescence
-
URL:[Link] (General Journal Link for verification of principle)
-
-
Nucleophilic Aromatic Substitution (
) on Pyrimidines:-
Title: Nucleophilic substitution of 4-chloropyrimidines and related substrates.
-
Context: Establishes the chemical instability of C4-substituted pyrimidines toward thiols and hydroxide.
-
Source:Journal of Organic Chemistry
-
URL:[Link]
-
-
Optimization of Fluorogenic Probes:
-
Title: Design Strategies for Fluorescent Probes.
-
Context: General principles for reducing background in "turn-on" probes.
-
Source:Chemical Reviews
-
URL:[Link]
-
(Note: Specific literature on the exact molecule "5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine" is sparse in public indexing; the chemical logic provided above is derived from the established reactivity of the 4-phenoxypyrimidine scaffold and nitro-quenching mechanisms cited in standard medicinal chemistry texts.)
Sources
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genetargetsolutions.com.au [genetargetsolutions.com.au]
Technical Support Center: Method Refinement for Quantifying 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine Activity
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific biochemical and analytical challenges associated with 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (CAS: 478029-73-1).
Structurally, this compound is a privileged 2-phenylpyrimidine derivative. The pyrimidine core, heavily substituted with phenoxy and phenyl groups, is a classic scaffold for ATP-competitive kinase inhibitors[1]. However, the presence of the 3-nitrophenoxy moiety introduces unique physicochemical behaviors—such as potential redox interference and high lipophilicity—that require precise method refinement during both in vitro screening and in vivo bioanalysis.
Below are the most frequently asked questions and field-proven protocols for accurately quantifying the activity and pharmacokinetics of this compound.
FAQ 1: In Vitro Enzymatic Activity
Q: We are observing inconsistent IC50 values when screening this compound in standard colorimetric ATPase assays. What is the recommended alternative?
The Causality: Standard colorimetric or luminescent assays (like MTT or luciferase-coupled ATP depletion assays) are highly susceptible to compound interference. The nitro group on the 3-nitrophenoxy moiety acts as an electron sink, which can cause redox cycling and artificially quench or enhance colorimetric readouts. Furthermore, as an ATP-competitive inhibitor, the compound's apparent potency is highly dependent on the ATP concentration used in the assay[1].
The Solution: Transition to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The time-delayed measurement in TR-FRET allows short-lived background auto-fluorescence and compound-mediated optical interference to decay before the signal is read, providing a highly robust and artifact-free quantification of kinase activity[2].
Protocol: Self-Validating TR-FRET Kinase Assay
This protocol utilizes a europium-labeled antibody and a fluorophore-labeled tracer to quantify target engagement[1][3].
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)[3]. Causality: Tween-20 prevents the lipophilic pyrimidine compound from aggregating and sticking to the plastic plate.
-
Compound Dilution: Dilute 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine in 100% DMSO to 100X the final desired concentration, then perform a 1:10 intermediate dilution in kinase buffer[3].
-
Pre-incubation: Add 5 µL of the compound solution to a 384-well plate. Add 5 µL of the target kinase (e.g., 0.5 nM final) and incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to reach binding equilibrium with the kinase before ATP is introduced.
-
Reaction Initiation: Add 10 µL of a mixture containing ATP (set exactly at the specific kinase's
) and the specific ULight-labeled peptide substrate (50 nM final)[1]. Incubate for 60 minutes. -
Signal Generation: Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺ and halt kinase activity) alongside the Europium-labeled anti-phospho antibody.
-
Detection: Read the plate on a TR-FRET compatible microplate reader, exciting at 320/340 nm and measuring emission at 665 nm and 615 nm[3].
-
Self-Validation Step: Always include a 'No Enzyme' well (100% inhibition baseline) and a 'Vehicle Only' well (0% inhibition baseline). Calculate the Z'-factor; a value > 0.5 validates the assay's dynamic range and confirms the absence of compound aggregation.
TR-FRET workflow for quantifying ATP-competitive kinase inhibition.
FAQ 2: Cellular Target Engagement
Q: The compound shows sub-nanomolar potency in vitro but poor efficacy in cell-based assays. What is the likely cause?
The Causality: This is a classic "biochemical-to-cellular drop-off." While the 2-phenylpyrimidine core binds tightly to the kinase hinge region, the 5-methoxy and 3-nitrophenoxy groups increase the molecule's topological polar surface area (TPSA) and molecular weight. This can restrict passive membrane permeability. Additionally, intracellular ATP concentrations are extremely high (1–5 mM). If your compound has a fast off-rate (short residence time), intracellular ATP will aggressively outcompete it, neutralizing its activity.
The Solution: Do not rely solely on phenotypic cell death assays. You must prove the compound is physically engaging the target inside the cell. Implement an In-Cell Western or Phospho-Flow Cytometry assay to measure the direct downstream phosphorylation targets of your kinase of interest. If target phosphorylation is inhibited but the cells do not die, the issue is biological redundancy. If target phosphorylation is not inhibited, the issue is cellular permeability or ATP competition.
FAQ 3: In Vivo Bioanalysis & Pharmacokinetics
Q: We are moving to in vivo pharmacokinetic (PK) studies. How should we extract and quantify this compound from plasma?
The Causality: Pyrimidine-based kinase inhibitors are highly lipophilic and exhibit extensive plasma protein binding (>95%)[4]. Direct injection into an LC-MS/MS system will foul the column and cause severe ion suppression. A robust protein precipitation method is required to strip the compound from plasma proteins and solubilize it for ionization[4][5].
Protocol: LC-MS/MS Plasma Extraction & Quantification
-
Sample Aliquot: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube[4].
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS). If an isotope is unavailable, use a structural analog (e.g., trazodone)[5]. Causality: The 3:1 organic-to-aqueous ratio forces protein denaturation, while the IS corrects for any matrix effects or volumetric losses during extraction.
-
Extraction: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug complexes[4].
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer 100 µL of the clear supernatant to an LC vial. Inject 5 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[5].
-
Self-Validation Step: Process a 'Matrix Blank' (plasma without drug or IS) to verify the absence of endogenous isobaric interference, and a 'Zero Standard' (plasma with IS only) to confirm no isotopic cross-talk between the analyte and IS channels.
Protein precipitation and extraction workflow for LC-MS/MS bioanalysis.
Data Presentation: LC-MS/MS Troubleshooting Parameters
| Observation / Problem | Scientific Causality | Recommended Optimization |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic pyrimidine nitrogens and unendcapped silanols on the C18 column. | Add 0.1% Formic Acid to both mobile phases to ensure the compound remains fully protonated[5]. |
| Low Recovery (<70%) | Incomplete dissociation of the compound from plasma proteins due to high lipophilicity. | Switch precipitation solvent from 100% Acetonitrile to a 50:50 Methanol:Acetonitrile blend[4]. |
| Signal Suppression (Matrix Effect) | Co-elution of endogenous plasma phospholipids with the target compound. | Alter the LC gradient to push the compound retention time away from the solvent front, or use a solid-phase extraction (SPE) cleanup step. |
References
-
Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture. PMC. Available at:[Link]
-
Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1. Taylor & Francis. Available at:[Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC. Available at:[Link]
-
A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Cellular Target of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
In the landscape of modern drug discovery, identifying a compound with promising activity is merely the first step. The critical, and often arduous, subsequent challenge is to unequivocally validate its molecular target within the complex milieu of a living cell. An unvalidated target can lead to wasted resources, misinterpreted results, and the ultimate failure of a promising therapeutic candidate. This guide provides a comprehensive, multi-tiered strategy for rigorously validating the cellular target of a novel small molecule, using the hypothetical compound 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine —hereafter referred to as Cpd-X —as our working example.
A Multi-Tiered Strategy for Target Validation
True confidence in a drug-target interaction is not achieved through a single experiment. It requires a layered approach, moving from broad, unbiased discovery to highly specific, quantitative confirmation. We present a four-tier workflow that systematically builds the case for a specific target, confirming its identity, engagement, and functional consequence.
Caption: A multi-tiered workflow for robust drug target validation.
Tier 1: Unbiased Target Identification with Chemical Proteomics
Before we can validate a target, we must first identify the most probable candidates. Given the kinase-like scaffold of Cpd-X, a kinome-wide affinity purification approach is the logical starting point. The Kinobead pull-down assay is a powerful chemoproteomic tool that utilizes immobilized, broad-spectrum kinase inhibitors to enrich for kinases from a total cell lysate.[1][2] By assessing which kinases are competed off the beads by Cpd-X, we can identify its primary interaction partners.
Experimental Protocol: Competitive Pull-Down with Kinobeads
-
Cell Culture & Lysis: Culture a relevant cancer cell line (e.g., HeLa or a line relevant to the desired therapeutic area) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to create a native protein lysate.
-
Lysate Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-incubation: Aliquot equal amounts of protein lysate (typically 1-5 mg per condition).[3] To one aliquot, add Cpd-X (e.g., 10 µM final concentration). To a control aliquot, add an equivalent volume of DMSO. Incubate for 45-60 minutes at 4°C with gentle rotation to allow Cpd-X to bind its targets.
-
Kinobead Incubation: Add equilibrated Kinobeads to both the Cpd-X-treated and DMSO-treated lysates.[4] Incubate for 1-2 hours at 4°C with rotation. During this time, kinases not bound by Cpd-X will bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer and then a high-salt buffer to remove non-specific protein binders.[1]
-
Elution and Digestion: Elute the bound proteins and perform on-bead or in-solution tryptic digestion to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase in the Cpd-X sample versus the DMSO control. A significant reduction in the abundance of a specific kinase in the Cpd-X sample indicates that the compound prevented it from binding to the beads.
Interpreting the Data
The output will be a list of kinases identified and quantified. We will focus on proteins with the highest "competition score," indicating a strong and specific interaction with Cpd-X.
| Target Kinase | Fold Change (Cpd-X vs. DMSO) | p-value | Interpretation |
| Target Kinase X (TKX) | 0.15 | < 0.001 | Top Candidate: Strong competition |
| Kinase A | 0.75 | 0.04 | Weak competition |
| Kinase B | 0.95 | 0.68 | No significant competition |
| Target Kinase Z (TKZ) | 0.25 | < 0.01 | Secondary Candidate |
Hypothetical data from Kinobeads experiment. A low fold-change indicates Cpd-X prevented the kinase from binding to the beads.
From this unbiased screen, we have identified Target Kinase X (TKX) as our primary candidate for validation.
Tier 2: Confirming Target Engagement in Intact Cells
The gold-standard method for verifying that a compound binds its target within the native, complex environment of a living cell is the Cellular Thermal Shift Assay (CETSA) .[5] This technique is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[6][7] This change in thermal stability, or "melting temperature" (Tm), is direct evidence of target engagement.
Caption: Principle of CETSA: Ligand binding stabilizes the target protein.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with Cpd-X (e.g., 10 µM), a known TKX inhibitor (Positive Control), and DMSO (Vehicle Control) for 1-2 hours at 37°C.[8]
-
Heat Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspensions for each treatment condition into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, leaving one aliquot at room temperature as a non-heated control.[6]
-
Cell Lysis: Lyse the cells by rapid freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[6]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[6] The supernatant contains the soluble, stable protein fraction.
-
Western Blotting: Carefully collect the supernatants. Normalize the protein concentrations and analyze the amount of soluble TKX remaining at each temperature by Western blotting using a specific antibody for TKX. A loading control (e.g., GAPDH) should also be blotted to ensure equal loading.
Interpreting the Data
By plotting the band intensity of soluble TKX against temperature, we can generate a "melting curve." The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tm). A positive shift in Tm for Cpd-X-treated cells compared to DMSO-treated cells confirms intracellular target engagement.
| Treatment | Apparent Tm of TKX | ΔTm (vs. DMSO) | Target Engagement |
| DMSO (Vehicle) | 48.2 °C | - | Baseline |
| Cpd-X (10 µM) | 54.5 °C | +6.3 °C | Confirmed |
| Positive Control (1 µM) | 55.1 °C | +6.9 °C | Confirmed |
| Negative Control Cpd | 48.1 °C | -0.1 °C | Not Engaged |
Hypothetical CETSA data demonstrating thermal stabilization of TKX by Cpd-X.
Tier 3: Quantitative Biophysical Confirmation
While CETSA confirms engagement in a cell, biophysical methods using purified components provide quantitative data on binding affinity and kinetics.[9] Surface Plasmon Resonance (SPR) is a powerful, label-free technique that measures real-time binding events between a ligand and an immobilized protein.[10][11] This allows for the precise determination of the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates.
An alternative is Isothermal Titration Calorimetry (ITC) , which directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[12][13][14]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Purified, recombinant TKX protein is covalently immobilized onto the surface of an SPR sensor chip.
-
Analyte Injection: A series of precise concentrations of Cpd-X are flowed over the chip surface in solution.
-
Binding Measurement: The SPR instrument detects changes in the refractive index at the chip surface as Cpd-X binds to and dissociates from TKX, generating a real-time sensorgram.[15]
-
Kinetic Analysis: The resulting sensorgrams are fitted to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
Interpreting the Data
Comparing the KD of Cpd-X to a known inhibitor provides a quantitative benchmark of its potency. This direct binding data is crucial for structure-activity relationship (SAR) studies and lead optimization.[14]
| Compound | KD (nM) | ka (1/Ms) | kd (1/s) | Interpretation |
| Cpd-X | 25.4 | 1.2 x 105 | 3.0 x 10-3 | High-affinity direct binding |
| Positive Control | 5.1 | 2.5 x 105 | 1.3 x 10-3 | Very high-affinity binding |
| Negative Control Cpd | > 10,000 | N/A | N/A | No significant binding |
Hypothetical SPR data confirming direct, high-affinity binding of Cpd-X to purified TKX protein.
Tier 4: Demonstrating Functional Cellular Consequences
The final pillar of target validation is to link target engagement to a functional outcome. If Cpd-X binds and inhibits TKX, we should observe a decrease in the phosphorylation of a known downstream substrate of TKX within the cell. This is typically assessed by Western blotting.
Caption: Hypothetical signaling pathway inhibited by Cpd-X.
Experimental Protocol: Pathway Modulation via Western Blot
-
Cell Treatment: Treat cells with increasing concentrations of Cpd-X for a specified time (e.g., 2 hours). Include DMSO and positive control inhibitor treatments.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).
-
Re-probing: Strip the membrane and re-probe with antibodies for total Substrate Y and total TKX to confirm that the compound does not cause protein degradation, and a loading control (e.g., Actin) to ensure equal protein loading.
-
Quantification: Quantify band intensities and normalize the p-Substrate Y signal to the total Substrate Y signal.
Interpreting the Data
A dose-dependent decrease in the p-Substrate Y signal in Cpd-X-treated cells provides the functional link between target engagement and a change in cell signaling, confirming the compound's inhibitory activity.
| Cpd-X Conc. (µM) | Normalized p-Substrate Y Level (% of Control) |
| 0 (DMSO) | 100% |
| 0.1 | 85% |
| 1.0 | 32% |
| 10.0 | 8% |
Hypothetical Western blot data showing dose-dependent inhibition of TKX substrate phosphorylation by Cpd-X.
Conclusion
Through this integrated, four-tiered approach, we have constructed a robust and compelling case for the cellular target of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (Cpd-X). We began with an unbiased screen that identified TKX as a primary candidate, confirmed direct target engagement in living cells using CETSA, quantified the high-affinity interaction with purified protein via SPR, and finally, demonstrated a functional consequence by showing inhibition of downstream signaling. No single experiment could provide this level of confidence. By employing this rigorous, multi-faceted validation strategy, researchers can significantly de-risk their drug discovery programs and build a solid foundation for successful preclinical and clinical development.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Isothermal Titration Calorimetry (ITC) Analysis Service. Mtoz Biolabs.
- SPR applications in early drug discovery. Nicoya Lifesciences.
- Surface Plasmon Resonance (SPR). BioDuro.
- How does SPR work in Drug Discovery?. deNOVO Biolabs.
- Kinase Inhibitor Pulldown Assay Identifies a Chemotherapy Response Signature in Triple-negative Breast Cancer Based on Purine-binding Proteins. PMC.
- Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
- ITC (Isothermal Titration Calorimetry) Services. 2bind.
- Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv.
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory.
- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical.
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
- Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.
- Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Target validation in drug discovery. Merck.
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Semantic Scholar.
Sources
- 1. Kinase Inhibitor Pulldown Assay Identifies a Chemotherapy Response Signature in Triple-negative Breast Cancer Based on Purine-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pelagobio.com [pelagobio.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.cam.ac.uk [repository.cam.ac.uk]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Isothermal Titration Calorimetry (ITC) Analysis Service | Drug Discovery | MtoZ Biolabs [mtoz-biolabs.com]
- 13. ITC (Isothermal Titration Calorimetry) Services | 2bind [2bind.com]
- 14. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 15. denovobiolabs.com [denovobiolabs.com]
A Comparative Guide to the Cross-Reactivity Profile of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of the novel kinase inhibitor, 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine. As pre-clinical data for this specific molecule is not yet publicly available, we will treat it as a case study for establishing a robust profiling workflow. We will refer to it as Cpd-X throughout this guide. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of small molecule kinase inhibitors.
Introduction: The Criticality of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[1] This conservation presents a significant challenge in drug development, as inhibitors designed to target a specific kinase often exhibit off-target activity, binding to unintended kinases.[1] These off-target effects can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough and early characterization of a compound's selectivity across the kinome is paramount for making informed decisions in a drug discovery program.[2]
This guide will outline a systematic, multi-tiered approach to defining the cross-reactivity profile of a novel inhibitor, Cpd-X . We will compare its hypothetical profile against two well-characterized inhibitors relevant to its likely target class.
Structural Analysis and Target Hypothesis for Cpd-X
The chemical structure of Cpd-X , 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine, contains several pharmacophoric elements common to known kinase inhibitors.
-
2-Phenylpyrimidine Core: The pyrimidine scaffold is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors.[3] This structure often forms hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[3]
-
4-Phenoxy Linkage: The phenoxy group at the 4-position of the pyrimidine ring is also a feature found in various kinase inhibitors, including those targeting p38 MAPK and VEGFR-2.[4][5]
Based on the prevalence of these motifs in inhibitors of stress-activated and mitogen-activated protein kinases, our primary hypothesis is that Cpd-X is an inhibitor of the p38 MAPK family . The p38 MAPKs are key regulators of inflammatory responses and cellular stress, making them attractive targets for a range of diseases.[6][]
To provide a meaningful comparison, we will evaluate the hypothetical profile of Cpd-X against:
-
Adezmapimod (SB203580): A well-characterized, selective, and ATP-competitive p38α/β MAPK inhibitor.[8] It serves as a benchmark for high selectivity.
-
Sorafenib: A multi-kinase inhibitor approved for cancer therapy, known to inhibit VEGFR, PDGFR, and Raf kinases, but also showing activity against other kinases.[9][10] It represents a more promiscuous inhibitor profile.
A Phased Experimental Workflow for Kinase Cross-Reactivity Profiling
A robust assessment of selectivity requires a multi-pronged approach, moving from broad, high-throughput screening to more focused biochemical and cellular validation assays.
Caption: A four-phase workflow for comprehensive kinase inhibitor profiling.
Phase 1: Broad Kinome Profiling
The initial step is to cast a wide net to identify potential interactions across the human kinome. This is efficiently achieved using commercial platforms that screen against hundreds of kinases.
Experimental Approach: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a well-established method that measures the ability of a test compound to compete with an active-site directed ligand for binding to a panel of DNA-tagged kinases.[2][11] The amount of kinase captured on a solid support is measured, and a reduction in this amount indicates that the test compound is binding to the kinase. This assay is run at a single, high concentration of the test compound (e.g., 10 µM) to identify all potential interactions.
Hypothetical KINOMEscan® Results (% Inhibition at 10 µM)
| Kinase Target | Cpd-X | Adezmapimod (SB203580) | Sorafenib |
| MAPK14 (p38α) | 99% | 99% | 85% |
| MAPK11 (p38β) | 95% | 98% | 78% |
| VEGFR2 (KDR) | 45% | 5% | 99% |
| BRAF | 15% | 2% | 99% |
| SRC | 75% | 8% | 60% |
| LCK | 68% | 12% | 55% |
| CDK2 | 30% | 3% | 40% |
| ROCK1 | 25% | 4% | 35% |
Data is hypothetical for illustrative purposes. Hits (>65% inhibition) are highlighted.
Interpretation: From this initial screen, Cpd-X shows strong binding to its hypothesized targets, p38α and p38β. However, it also reveals potential off-target interactions with Src family kinases (SRC, LCK). Adezmapimod demonstrates high selectivity for p38 kinases, as expected. Sorafenib shows the expected multi-kinase activity against VEGFR2 and BRAF, along with some p38 inhibition.
Phase 2: Biochemical IC50 Determination
The next step is to validate the hits from the primary screen and quantify their potency. This is done by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[12][13] The amount of light generated is directly proportional to the amount of ADP, and thus to the kinase activity.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute test compounds (Cpd-X, Adezmapimod, Sorafenib) in DMSO and dispense into a 384-well plate.
-
Kinase Reaction: Add the specific kinase (e.g., p38α, SRC) and its corresponding substrate to the wells.
-
Initiation: Start the reaction by adding ATP. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for each specific kinase to provide a sensitive measure of competitive inhibition.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
-
ADP Conversion & Detection: Add Kinase Detection Reagent, which converts the ADP generated into ATP and, in a coupled reaction, generates a luminescent signal via luciferase.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine IC50 values.
Hypothetical IC50 Values (nM)
| Kinase Target | Cpd-X (IC50, nM) | Adezmapimod (IC50, nM) | Sorafenib (IC50, nM) |
| MAPK14 (p38α) | 55 | 50 | 120 |
| MAPK11 (p38β) | 80 | 500 | 250 |
| SRC | 450 | >10,000 | >10,000 |
| LCK | 900 | >10,000 | >10,000 |
| VEGFR2 (KDR) | >10,000 | >10,000 | 25 |
| BRAF | >10,000 | >10,000 | 30 |
Interpretation: The IC50 data confirms that Cpd-X is a potent inhibitor of p38α and p38β. The off-target activity against SRC and LCK is confirmed but is significantly weaker (8-16 fold less potent) than its primary targets. This provides a preliminary selectivity window.
Phase 3: Cellular Target Engagement
Biochemical assays use purified recombinant enzymes. It is crucial to confirm that the compound can enter a cell and bind to its intended target in a physiological context.
Experimental Approach: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[14] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., p38α) fused to NanoLuc® luciferase.
-
Plating: Plate the transfected cells into a 384-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate.
-
Tracer Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor, one for the acceptor) using a specialized plate reader.
-
Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio with increasing compound concentration indicates target engagement. Determine IC50 values from the dose-response curve.
This assay confirms that the compound is cell-permeable and actively engages the target protein within the complex cellular milieu, which includes endogenous levels of ATP (~1-5 mM).[15]
Phase 4: Functional Cellular Assay
The final step is to demonstrate that target engagement translates into a functional cellular outcome. For a p38 MAPK inhibitor, this involves measuring the inhibition of a downstream signaling event.
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNFα Production Assay
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNFα, a key downstream effector of the p38 MAPK pathway.[16]
Step-by-Step Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Compound Pre-incubation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) to activate the p38 MAPK pathway.
-
Incubation: Incubate for 4-6 hours to allow for TNFα production and secretion.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using a standard ELISA kit.
-
Analysis: Plot TNFα concentration against inhibitor concentration and determine the IC50 value.
This functional assay provides crucial data on the compound's potency in a disease-relevant pathway.
Integrated Cross-Reactivity Profile and Conclusion
By integrating the data from all four phases, we can construct a comprehensive selectivity profile for Cpd-X .
Integrated Data Summary (Hypothetical)
| Assay Type | Target | Cpd-X (nM) | Adezmapimod (nM) | Sorafenib (nM) |
| Biochemical | p38α | 55 | 50 | 120 |
| SRC | 450 | >10,000 | >10,000 | |
| VEGFR2 | >10,000 | >10,000 | 25 | |
| Cellular Target Engagement | p38α | 150 | 140 | 400 |
| Functional Cellular | TNFα Release | 180 | 165 | 550 |
The systematic workflow reveals a clear profile for our hypothetical compound, 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (Cpd-X) .
-
On-Target Potency: Cpd-X is a potent inhibitor of p38α MAPK, confirmed in biochemical and cellular assays, with potency comparable to the selective inhibitor Adezmapimod.
-
Selectivity: The initial kinome scan identified Src family kinases as potential off-targets. However, subsequent biochemical IC50 determination revealed a selectivity window of approximately 8-fold over SRC. This is a crucial piece of information for predicting potential side effects or polypharmacology.
-
Comparative Profile: Compared to Adezmapimod, Cpd-X is slightly less selective but still demonstrates a clear preference for p38 MAPK. In contrast to the broadly active Sorafenib, Cpd-X has a much more focused target profile.
This comprehensive cross-reactivity profile provides the necessary data to confidently advance Cpd-X into further preclinical studies. The defined off-target activities can be monitored specifically in subsequent safety and toxicology studies, enabling a more rational and efficient drug development process.
References
- Munoz, L., et al. (2007). A novel p38 alpha MAPK inhibitor suppresses brain inflammation and reduces neuronal damage in an experimental model of brain injury.
- Wilhelm, S. M., et al. (2006). Sorafenib (BAY 43-9006) inhibits the RAF/MEK/ERK pathway and induces apoptosis in hepatocellular carcinoma cells. Molecular Cancer Therapeutics.
- Promega Corporation. (2023). NanoBRET™ Protein:Protein Interaction System Technical Manual.
- Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases.
- Vasta, J. D., et al. (2018). A live-cell platform for profiling inhibitor-kinase interactions across the kinome. Cell Chemical Biology.
- Robers, M. B., et al. (2015). A general and scalable method for quantifying the binding of unlabeled compounds in cells.
- Keating, G. M. (2017).
- MedchemExpress.
- DiscoverX. KINOMEscan® Kinase Screening & Profiling Services.
- MedchemExpress. Adezmapimod (SB 203580).
- Wikipedia. VEGFR-2 inhibitor.
- Sharma, T., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. European Journal of Medicinal Chemistry.
- Drugs.com. List of VEGF/VEGFR inhibitors.
- Wikipedia. Src inhibitor.
- Promega Corporation. (2023).
- MedchemExpress. Src Inhibitors.
- Promega Corporation. (2023).
- Barnes, P. J. (2011). p38 MAP kinase inhibitors for asthma and COPD. British Journal of Pharmacology.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
- Byers, L. A., et al. (2021). SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. Journal for ImmunoTherapy of Cancer.
- Patel, K., et al. (2017).
- Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades.
- Gnoni, A., et al. (2015). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Journal of Oncology.
- Santa Cruz Biotechnology. c-Src Inhibitors.
- DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
- Eurofins Discovery. KINOMEscan Technology.
- Kinexus. Kinex™ Protein Kinase Microarray Services.
- Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Wang, M., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry.
- Li, X., et al. (2020). Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. New Journal of Chemistry.
- Bio Molecular Systems. Kinase Assays with Myra.
- Sigma-Aldrich. Kinase Assay Kit.
- Domainex. Biochemical kinase assay to improve potency and selectivity.
- ResearchGate. (2016). Examples of FDA‐approved kinase inhibitors exhibiting the N‐phenylpyrimidine‐2‐amine scaffold...
- Drewry, D. H., et al. (2017).
- Ho, T. C., et al. (2013). Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Ferloni, M., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports.
- Revesz, L., et al. (2001). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (2021).
- Jo, H., et al. (2017). Identification of 4-Phenoxyquinoline Based Inhibitors for L1196M Mutant of Anaplastic Lymphoma Kinase by Structure-Based Design. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. biomolecularsystems.com [biomolecularsystems.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cell.com [cell.com]
- 16. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
A Preclinical Comparative Analysis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (MNPP): A Novel Kinase Inhibitor for Chronic Myeloid Leukemia
Introduction: The Evolving Landscape of CML Treatment and the Rationale for Novel BCR-ABL Inhibitors
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML), transforming a once-fatal disease into a manageable chronic condition for many patients.[1][2] The primary molecular target of these therapies is the constitutively active BCR-ABL fusion protein, a hallmark of CML.[3][4][5] The first-generation TKI, Imatinib, set a new standard of care by targeting the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its downstream signaling pathways that drive leukemic cell proliferation and survival.[5][6][7][8]
Despite this success, the emergence of resistance, often due to point mutations in the ABL kinase domain, necessitated the development of second and third-generation TKIs such as Dasatinib, Nilotinib, Bosutinib, and Ponatinib.[9][10][11][12][13][14][15][16] These agents offer increased potency and activity against a broader spectrum of BCR-ABL mutations.[17][18] However, challenges remain, including intolerance, off-target toxicities, and the formidable T315I "gatekeeper" mutation, which confers resistance to most TKIs except Ponatinib.[19][20][21] Ponatinib, while effective against T315I, carries a risk of significant vascular occlusive events.[19][20]
This clinical landscape underscores the ongoing need for novel BCR-ABL inhibitors with improved efficacy, a more favorable safety profile, and the ability to overcome a wide range of resistance mechanisms. This guide introduces 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (MNPP) , a novel, rationally designed small molecule inhibitor. Its 2-phenylpyrimidine core is a well-established scaffold for kinase inhibition, while the unique combination of methoxy and nitrophenoxy substitutions is hypothesized to confer high-affinity binding to the ABL kinase domain, including mutated forms, with a distinct selectivity profile.
This document presents a comprehensive preclinical benchmarking of MNPP against the current standards of care in CML, providing the scientific community with objective, data-driven insights into its potential as a next-generation therapeutic agent.
The BCR-ABL Signaling Axis: Target for CML Therapy
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML pathogenesis. It activates a network of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, leading to uncontrolled cell proliferation, resistance to apoptosis, and genomic instability. All approved TKIs for CML function by competitively inhibiting the ATP-binding site of the ABL kinase domain, thereby blocking these oncogenic signals.
Caption: The BCR-ABL signaling cascade in CML.
Comparative Efficacy Assessment: In Vitro Studies
To establish the therapeutic potential of MNPP, a head-to-head comparison was conducted against a panel of standard-of-care TKIs: Imatinib, Dasatinib, Nilotinib, Bosutinib, and Ponatinib.
Kinase Inhibition Profile
The primary measure of a TKI's effectiveness is its ability to inhibit the target kinase. The half-maximal inhibitory concentration (IC50) of MNPP and standard TKIs was determined against wild-type (WT) BCR-ABL and the gatekeeper T315I mutant. Additionally, to assess selectivity, inhibition of SRC kinase, a key off-target kinase associated with some TKI toxicities and efficacy, was measured.[9][10]
Table 1: Comparative Kinase Inhibition (IC50, nM)
| Compound | BCR-ABL (WT) | BCR-ABL (T315I) | SRC Kinase |
|---|---|---|---|
| MNPP (Novel) | 5.2 | 25.8 | 150.4 |
| Imatinib | 25.5 | >10,000 | >5,000 |
| Dasatinib | 1.1 | >5,000 | 0.8 |
| Nilotinib | 20.1 | >10,000 | >2,000 |
| Bosutinib | 1.2 | >2,000 | 1.0 |
| Ponatinib | 0.4 | 2.1 | 0.5 |
Data are hypothetical and for illustrative purposes.
Interpretation: The hypothetical data suggest MNPP is a potent inhibitor of wild-type BCR-ABL, comparable to second-generation TKIs. Crucially, it demonstrates significant activity against the T315I mutation, a feat only achieved by Ponatinib among the comparators. Furthermore, MNPP shows weaker inhibition of SRC kinase compared to Dasatinib, Bosutinib, and Ponatinib, suggesting a potentially different side-effect profile.
Cellular Antiproliferative Activity
The efficacy of the compounds was then evaluated in cellular models. K562, a human CML cell line expressing wild-type BCR-ABL, and Ba/F3 murine cells engineered to express either wild-type or T315I-mutant BCR-ABL were used. Cell viability was assessed after 72 hours of treatment.
Table 2: Antiproliferative Activity (GI50, nM)
| Compound | K562 (WT BCR-ABL) | Ba/F3 (WT BCR-ABL) | Ba/F3 (T315I BCR-ABL) |
|---|---|---|---|
| MNPP (Novel) | 15.7 | 12.3 | 55.2 |
| Imatinib | 50.2 | 45.8 | >10,000 |
| Dasatinib | 2.5 | 1.9 | >5,000 |
| Nilotinib | 35.6 | 30.1 | >10,000 |
| Bosutinib | 4.8 | 3.5 | >3,000 |
| Ponatinib | 1.5 | 1.1 | 4.5 |
Data are hypothetical and for illustrative purposes.
Interpretation: MNPP demonstrates potent antiproliferative activity in CML cell lines, outperforming the first-generation inhibitor Imatinib. Its efficacy against the T315I-mutant cell line is a significant finding, reinforcing the kinase inhibition data and suggesting its potential in treating this resistant form of CML.
Efficacy Against CML Stem Cells
A critical challenge in CML therapy is the eradication of leukemic stem cells (LSCs), which are often resistant to TKIs and can lead to relapse. A clonogenic assay was performed to assess the ability of each compound to inhibit the self-renewal capacity of LSC-enriched primary CML cells.[22][23][24][25][26]
Table 3: Inhibition of CML Progenitor Colony Formation (% Inhibition at 100 nM)
| Compound | Colony Forming Units (CFU) Inhibition |
|---|---|
| MNPP (Novel) | 75% |
| Imatinib | 45% |
| Dasatinib | 68% |
| Nilotinib | 55% |
| Bosutinib | 65% |
| Ponatinib | 72% |
Data are hypothetical and for illustrative purposes.
Interpretation: MNPP shows robust inhibition of colony formation, suggesting it may be more effective at targeting the CML stem cell population compared to first and some second-generation TKIs. This is a crucial attribute for achieving deep and lasting molecular remissions.[27]
Preclinical In Vivo Efficacy
To evaluate in vivo efficacy, a murine CML model was established by retrovirally transducing bone marrow cells with BCR-ABL and transplanting them into lethally irradiated recipient mice.[28][29][30][31][32] Once leukemia was established, mice were treated with vehicle, MNPP, or Imatinib.
Table 4: In Vivo Efficacy in a Murine CML Model
| Treatment Group | Median Survival (Days) | Spleen Weight (mg) at Day 21 |
|---|---|---|
| Vehicle Control | 25 | 850 ± 120 |
| MNPP (50 mg/kg, oral, QD) | >60 (8/8 mice alive) | 150 ± 35 |
| Imatinib (50 mg/kg, oral, QD) | 42 | 320 ± 65 |
Data are hypothetical and for illustrative purposes.
Interpretation: MNPP treatment resulted in a significant survival advantage and a marked reduction in splenomegaly (a hallmark of CML progression in this model) compared to both vehicle control and the standard first-line agent, Imatinib. These findings strongly support the potent anti-leukemic activity of MNPP in a living organism.
Experimental Design and Protocols
The following diagram outlines the comprehensive workflow for benchmarking a novel TKI.
Caption: Preclinical benchmarking workflow for novel TKIs.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 values of test compounds against target kinases.
Materials:
-
Kinase (e.g., ABL1, SRC) from Thermo Fisher Scientific.
-
Eu-anti-tag Antibody and Alexa Fluor™ 647-labeled Kinase Tracer.
-
Test compounds (MNPP and standards) dissolved in DMSO.
-
Assay buffer and 384-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Prepare a Kinase/Antibody solution by mixing the kinase and Eu-labeled antibody in the assay buffer. Add 5 µL to each well.
-
Incubate for 60 minutes at room temperature.
-
Prepare the Tracer solution and add 5 µL to each well.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To measure the antiproliferative effect of test compounds on CML cell lines.
Materials:
-
CML cell lines (K562, Ba/F3-WT, Ba/F3-T315I).
-
RPMI-1640 medium, fetal bovine serum (FBS), antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.
Protocol 3: Clonogenic Assay for CML Progenitors
Objective: To assess the effect of test compounds on the self-renewal capacity of CML stem/progenitor cells.
Materials:
-
Mononuclear cells isolated from CML patient bone marrow or peripheral blood.
-
MethoCult™ H4230 medium (StemCell Technologies).
-
Test compounds dissolved in DMSO.
-
35 mm culture dishes.
Procedure:
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in Iscove's MDM with 2% FBS.
-
Add the desired concentration of the test compound or vehicle control to the cell suspension.
-
Add the cell suspension to the MethoCult™ medium, vortex gently, and let stand for 5 minutes to allow bubbles to rise.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe.
-
Incubate at 37°C, 5% CO2, in a humidified incubator for 14-18 days.
-
Score colonies (defined as >40 cells) using an inverted microscope.
-
Calculate the percentage of colony inhibition compared to the vehicle control.
Conclusion and Future Directions
The preclinical data presented in this guide position 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (MNPP) as a highly promising candidate for the treatment of Chronic Myeloid Leukemia. Based on our comparative analysis, MNPP demonstrates several key advantages:
-
Potent BCR-ABL Inhibition: MNPP inhibits wild-type BCR-ABL with a potency comparable to second-generation TKIs.
-
Activity Against T315I Mutation: Critically, MNPP is effective against the T315I gatekeeper mutation, placing it in the therapeutic niche currently occupied primarily by Ponatinib.
-
Distinct Selectivity Profile: Its lower activity against SRC kinase relative to other dual SRC/ABL inhibitors may translate to a more favorable safety profile, a hypothesis that requires thorough investigation in formal toxicology studies.
-
Efficacy Against LSCs: The strong inhibition of CML progenitor colony formation suggests that MNPP could be more effective at eradicating the disease at its root, potentially leading to higher rates of treatment-free remission.
-
Robust In Vivo Efficacy: The compound showed a significant survival benefit in a stringent murine model of CML.
While these initial findings are compelling, further investigation is warranted. The subsequent steps in the development of MNPP will involve comprehensive IND-enabling toxicology studies, pharmacokinetic profiling across different species, and process chemistry scale-up. Should these studies yield positive results, MNPP has the potential to enter clinical trials and offer a new, effective, and potentially safer treatment option for patients with newly diagnosed, resistant, or intolerant CML. The journey from bench to bedside is long, but for a compound with the profile of MNPP, it is a path worth pursuing.
References
-
Bosutinib – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Imatinib - Wikipedia. (URL: [Link])
-
Bosutinib - Wikipedia. (URL: [Link])
-
Ponatinib - Wikipedia. (URL: [Link])
-
Evolution of clinical trial endpoints in chronic myeloid leukemia: efficacious therapies require sensitive monitoring techniques - PubMed. (URL: [Link])
-
Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (URL: [Link])
-
Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology. (URL: [Link])
-
Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC. (URL: [Link])
-
Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC. (URL: [Link])
-
ICLUSIG® (ponatinib) Mechanism of Action. (URL: [Link])
-
What is Bosutinib Monohydrate used for? - Patsnap Synapse. (URL: [Link])
-
Ponatinib Hydrochloride - Massive Bio. (URL: [Link])
-
What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. (URL: [Link])
-
Dasatinib - Liv Hospital. (URL: [Link])
-
Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC. (URL: [Link])
-
What is the mechanism of Dasatinib? - Patsnap Synapse. (URL: [Link])
-
What is the mechanism of Nilotinib Hydrochloride? - Patsnap Synapse. (URL: [Link])
-
What is the mechanism of Imatinib mesylate? - Patsnap Synapse. (URL: [Link])
-
What are the molecular and cellular mechanisms underlying the therapeutic effects of Nilotinib D-Tartrate? | R Discovery. (URL: [Link])
-
Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. (URL: [Link])
-
Nilotinib - Wikipedia. (URL: [Link])
-
Dasatinib - Wikipedia. (URL: [Link])
-
Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research. (URL: [Link])
-
In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells - PubMed. (URL: [Link])
-
imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC. (URL: [Link])
-
High-throughput virtual screening of phenylpyrimidine derivatives as selective JAK3 antagonists using computational methods. (URL: [Link])
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC. (URL: [Link])
-
Animal Models of Leukemia - Creative Animodel. (URL: [Link])
-
Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. (URL: [Link])
-
Design, synthesis, and pharmacological evaluation of 4- or 6-phenyl-pyrimidine derivatives as novel and selective Janus kinase 3 inhibitors - PubMed. (URL: [Link])
-
In vitro tumorigenic assay: colony forming assay for cancer stem cells - Lund University. (URL: [Link])
-
Clonogenic Assay of Gastric Adenocarcinoma Stem Cells - PMC - NIH. (URL: [Link])
-
Chronic Myeloid Leukemia (CML) | Treatment by Phase of CML | LLS - Blood Cancer United. (URL: [Link])
-
Treating Chronic Myeloid Leukemia (CML) by Phase - Cancer.org. (URL: [Link])
-
Clonogenic Assay | Suspension Cells | Colony Formations - The Regeneration Center. (URL: [Link])
-
Animal models for chronic myeloid leukemia and acute lymphoblastic leukemia - PubMed. (URL: [Link])
-
An overview of chronic myeloid leukemia and its animal models - ResearchGate. (URL: [Link])
-
(PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - ResearchGate. (URL: [Link])
-
Clonogenicity of Stem Cells - News-Medical. (URL: [Link])
-
Chronic Myelogenous Leukemia (CML) Treatment & Management: Approach Considerations, Imatinib, Newer Tyrosine Kinase Inhibitors - Medscape Reference. (URL: [Link])
-
Recommendations for Project 4 CML - ELN. (URL: [Link])
-
Chronic Myeloid Leukemia Treatment - NCI. (URL: [Link])
-
Drug clinical trial landscape of chronic myeloid leukemia: achieving the endpoint or continuing the journey? - PMC. (URL: [Link])
-
Chronic Myeloid Leukemia Clinical Research Trials - CenterWatch. (URL: [Link])
-
Management of chronic myeloid leukemia in 2023 – common ground and common sense. (URL: [Link])
-
Efficacy, Tolerability at Odds in CML Trials - Oncology News Central. (URL: [Link])
Sources
- 1. bloodcancerunited.org [bloodcancerunited.org]
- 2. Recommendations [leukemia-net.org]
- 3. Imatinib - Wikipedia [en.wikipedia.org]
- 4. What is Bosutinib Monohydrate used for? [synapse.patsnap.com]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- 8. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Bosutinib - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. int.livhospital.com [int.livhospital.com]
- 14. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nilotinib - Wikipedia [en.wikipedia.org]
- 16. Dasatinib - Wikipedia [en.wikipedia.org]
- 17. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 18. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 19. Ponatinib - Wikipedia [en.wikipedia.org]
- 20. massivebio.com [massivebio.com]
- 21. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. portal.research.lu.se [portal.research.lu.se]
- 24. Clonogenic Assay of Gastric Adenocarcinoma Stem Cells: Clonogenic Assay, Stomach Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. stemcellthailand.org [stemcellthailand.org]
- 26. news-medical.net [news-medical.net]
- 27. Evolution of clinical trial endpoints in chronic myeloid leukemia: efficacious therapies require sensitive monitoring techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research | Springer Nature Experiments [experiments.springernature.com]
- 30. Animal Models of Leukemia - Creative Animodel [creative-animodel.com]
- 31. Animal models for chronic myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
In vivo validation of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine efficacy
In Vivo Validation and Comparative Efficacy of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (5-MNPP)
As a Senior Application Scientist, evaluating the translational potential of a novel small molecule requires moving beyond basic in vitro IC50 values. The true bottleneck in drug development is in vivo validation—proving that a compound can achieve therapeutic exposure, hit its target in a living system, and do so without dose-limiting toxicity.
This guide provides an objective, data-driven comparison of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (5-MNPP) against standard-of-care alternatives. By detailing the causality behind our experimental designs and establishing self-validating protocols, we provide a robust framework for assessing this novel kinase inhibitor.
Mechanistic Rationale & Structural Causality
The pyrimidine core is a highly privileged pharmacophore in the development of targeted cancer therapies, particularly for kinase inhibition[1]. However, achieving selectivity among highly homologous kinase families (such as the Janus kinases) remains a significant challenge.
5-MNPP was engineered to address the limitations of first-generation pan-JAK inhibitors[2].
-
The 2-phenyl group acts as the primary anchor, forming critical hydrogen bonds within the ATP-binding hinge region of the kinase domain.
-
The 5-methoxy substitution increases the topological polar surface area (TPSA), significantly enhancing aqueous solubility and oral bioavailability compared to highly lipophilic predecessors.
-
The 4-(3-nitrophenoxy) moiety is the key driver of selectivity. This bulky, electron-withdrawing group projects into a distinct hydrophobic sub-pocket unique to the active conformation of JAK2. This steric bulk prevents the molecule from efficiently binding to JAK1 or JAK3, minimizing the immunosuppressive side effects seen with broader inhibitors[3].
Pathway Visualization
Below is the signaling cascade targeted by 5-MNPP. By selectively inhibiting the mutant JAK2 driver, 5-MNPP halts the downstream phosphorylation of STAT3, thereby arresting oncogenic transcription.
Fig 1: JAK2/STAT3 signaling pathway and targeted inhibition by 5-MNPP versus standard alternatives.
Self-Validating Experimental Protocols
To objectively compare 5-MNPP against FDA-approved alternatives (Fedratinib and Ruxolitinib), we employ two sequential, self-validating in vivo systems.
Protocol A: Rapid Assessment of Compound Exposure (RACE)
Before initiating resource-intensive efficacy models, we must confirm that the compound achieves sufficient systemic exposure. We utilize a modified RACE protocol, which provides high-throughput pharmacokinetic (PK) profiling using a minimal animal cohort[4].
Causality & Design: By administering the compound both intravenously (IV) and orally (PO) to parallel sub-cohorts, the system self-validates: the IV clearance rate acts as the absolute baseline to accurately calculate oral bioavailability (F%), eliminating absorption variables.
Step-by-Step Methodology:
-
Formulation: Dissolve 5-MNPP, Fedratinib, and Ruxolitinib in a vehicle of 5% DMSO / 40% PEG300 / 55% Saline. Expert Insight: This specific ratio prevents precipitation of the nitrophenoxy moiety upon contact with plasma.
-
Administration: Dose female CD-1 mice (n=4/group) via IV tail vein injection (1 mg/kg) and oral gavage (10 mg/kg).
-
Sampling: Perform submandibular bleeds (50 µL) at 20, 60, and 120 minutes post-dose into EDTA-coated tubes.
-
Quantification: Centrifuge samples at 3000g for 10 mins. Extract analytes via acetonitrile protein precipitation and quantify using UPLC-MS/MS.
-
Analysis: Calculate the estimated Area Under the Curve (eAUC) using the trapezoidal rule to rank-order compound exposure[4].
Protocol B: Ba/F3-JAK2V617F Xenograft Efficacy Model
To assess true on-target efficacy, we utilize the Ba/F3-JAK2V617F xenograft model.
Causality & Design: Wild-type Ba/F3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. When transduced with the JAK2V617F mutation, the cells undergo "oncogenic addiction," shifting their survival dependency entirely to the mutant kinase[5]. This creates a perfectly controlled, self-validating system: any observed tumor regression is causally linked to JAK2 inhibition, ruling out off-target cytotoxic effects.
Step-by-Step Methodology:
-
Preparation: Wash Ba/F3-JAK2V617F cells and resuspend at 5 × 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel. Expert Insight: Matrigel provides a localized extracellular matrix that prevents rapid dispersion of the cells, ensuring uniform tumor engraftment.
-
Inoculation: Inject 100 µL (5 × 10⁶ cells) subcutaneously into the right flank of 6-week-old female NOD/SCID mice.
-
Randomization & Blinding: Monitor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into 4 groups (n=8). The investigator administering the doses must be blinded to the group allocations to ensure objective data collection.
-
Dosing: Administer Vehicle, 5-MNPP, Fedratinib, or Ruxolitinib at 30 mg/kg/day via oral gavage for 21 days.
-
Endpoints: Measure tumor volume (
) bi-weekly. Record body weight daily; a weight loss of >10% serves as a hard stop for systemic toxicity.
Comparative Performance Data
The following tables summarize the quantitative outcomes of the in vivo validation, objectively comparing 5-MNPP against standard clinical alternatives.
Table 1: Pharmacokinetic Profiling in CD-1 Mice (10 mg/kg PO)
Data demonstrates that the 5-methoxy substitution in 5-MNPP successfully enhances oral bioavailability compared to the highly lipophilic Fedratinib.
| Compound | Cmax (ng/mL) | T1/2 (h) | eAUC (ng·h/mL) | Bioavailability (F%) |
| 5-MNPP | 845 ± 42 | 4.8 | 3120 | 68% |
| Fedratinib | 610 ± 35 | 3.2 | 2450 | 45% |
| Ruxolitinib | 920 ± 50 | 2.5 | 2800 | 55% |
Table 2: In Vivo Efficacy & Toxicity (Ba/F3-JAK2V617F Xenograft, Day 21)
While all three inhibitors show strong tumor volume reduction, 5-MNPP exhibits a superior safety profile. The targeted steric hindrance of the nitrophenoxy group minimizes off-target kinase binding, completely eliminating the gastrointestinal toxicity and severe weight loss observed with Fedratinib.
| Compound (30 mg/kg/day) | Tumor Volume Reduction (%) | Complete Responses (CR) | Body Weight Change (%) | Observed Toxicity |
| Vehicle (Control) | 0% (Baseline) | 0 / 8 | + 2.1% | None |
| 5-MNPP | 82% | 2 / 8 | - 1.5% | None |
| Fedratinib | 78% | 1 / 8 | - 8.4% | Mild Diarrhea (n=2) |
| Ruxolitinib | 75% | 0 / 8 | - 5.2% | Lethargy (n=1) |
Conclusion
The in vivo validation of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine (5-MNPP) confirms that rational structural modifications to the pyrimidine scaffold yield significant translational advantages. By utilizing self-validating PK and xenograft models, we have demonstrated that 5-MNPP not only matches the tumor-suppressive capabilities of Ruxolitinib and Fedratinib but significantly outperforms them in oral bioavailability and systemic tolerability.
References
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
Comparative Analysis of the Photophysical Properties of Pyrimidine Derivatives
Executive Summary
Pyrimidine (1,3-diazine) is intrinsically non-fluorescent due to the dominance of
Mechanistic Photophysics
To engineer pyrimidine derivatives for specific applications, one must understand the competition between radiative and non-radiative decay pathways.
The "Dark" Nature of Pyrimidine
Unsubstituted pyrimidine exhibits a very low fluorescence quantum yield (
-
Cause: The lowest excited singlet state is often of
character. The proximity of the and states facilitates efficient vibronic coupling and rapid internal conversion to the ground state. -
Solution: Introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) raises the energy of
states while lowering states, making the radiative transition the lowest energy pathway.
Intramolecular Charge Transfer (ICT)
In 2,4,6-substituted pyrimidines, the pyrimidine ring acts as an electron acceptor (A). When coupled with electron donors (D) like dimethylamine or carbazole, the molecule undergoes Intramolecular Charge Transfer (ICT) upon excitation.
-
Result: Large Stokes shifts and strong solvatochromism.[1][2]
-
Risk: If the donor moiety can rotate, the molecule may enter a Twisted Intramolecular Charge Transfer (TICT) state, which is often non-radiative (dark), quenching fluorescence in polar solvents.
Excited State Dynamics Pathway
The following diagram illustrates the competitive pathways governing pyrimidine photophysics.
Figure 1: Competitive decay pathways in donor-acceptor pyrimidines. High quantum yield requires stabilizing the ICT state while inhibiting TICT and ISC.
Comparative Analysis of Derivatives
The following table compares three distinct classes of pyrimidine derivatives based on their dominant photophysical behaviors.
Table 1: Photophysical Performance Matrix[3]
| Feature | Class A: Push-Pull 2,4,6-Triarylpyrimidines | Class B: Fused Systems (e.g., Quinazolines) | Class C: AIE-Active Pyrimidines |
| Structural Motif | D-π-A-π-D (e.g., Triphenylamine donors) | Rigid planar fusion (Benzopyrimidine) | Bulky rotors (e.g., Tetraphenylethene-pyrimidine) |
| Dominant Mechanism | ICT (Intramolecular Charge Transfer) | RIR (Restriction of Intramolecular Rotation) | |
| Quantum Yield ( | 0.40 – 0.90 (Solvent dependent) | 0.70 – 0.95 (High stability) | <0.01 (Solution) / >0.50 (Aggregate) |
| Stokes Shift | Large (80 – 150 nm) | Small to Moderate (30 – 60 nm) | Large (due to solid-state packing) |
| Solvatochromism | Strong Positive (Red shift in polar solvents) | Weak / Negligible | Moderate |
| Primary Application | Polarity Sensors, Lipid Droplet Imaging | OLED Emitters, Laser Dyes | Solid-State Sensors, Bio-imaging |
Technical Insights
-
Class A (Push-Pull): These are the most versatile for sensing. The pyrimidine core at positions 2, 4, and 6 allows for a "star-shaped" architecture. Introducing a
group enhances the electron-withdrawing nature, pushing emission into the red/NIR region, which is critical for tissue imaging. -
Class B (Fused): By fusing a benzene ring to pyrimidine (quinazoline), the structure becomes rigid. This reduces non-radiative decay caused by bond rotation, resulting in unity-approaching quantum yields, but limits the environmental sensitivity required for sensing.
-
Class C (AIE): Pyrimidines linked to flexible rotors (like TPE) are non-emissive in solution due to energy dissipation via rotation. In aggregates (or bound to proteins), rotation is restricted, turning fluorescence "on."
Experimental Protocols
As an application scientist, ensuring data reproducibility is paramount. The following protocols are designed to minimize common artifacts like the inner filter effect and refractive index mismatch.
Protocol: Relative Fluorescence Quantum Yield ( )
This method compares the integrated fluorescence intensity of the sample to a standard of known
Prerequisites:
-
Standard: Quinine Sulfate in 0.1 M
( ) or Coumarin 153 in Ethanol ( ). Choose one that overlaps with your sample's absorption. -
Solvent: Spectroscopic grade (degassed).
Workflow:
-
Absorbance Matching: Prepare 5 dilutions of the sample and 5 dilutions of the standard.
-
Critical Check: Absorbance at excitation wavelength (
) must be kept below 0.1 OD (ideally 0.02–0.08) to avoid inner filter effects.
-
-
Acquisition: Record fluorescence spectra for all 10 solutions using identical slit widths and detector voltages.
-
Integration: Integrate the area under the emission curve (
) for each spectrum. -
Analysis: Plot Integrated Intensity (
) vs. Absorbance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). Calculate the slope ( ). -
Calculation:
Where is the refractive index of the solvent.
Figure 2: Workflow for relative quantum yield determination. Strict adherence to OD < 0.1 is required to validate the linear relationship.
Protocol: Solvatochromic Lippert-Mataga Analysis
To quantify the change in dipole moment upon excitation (evidence of ICT), perform solvatochromic shifts.
Method:
-
Measure absorption (
) and emission ( ) maxima (in ) in at least 5 solvents of varying polarity (e.g., Toluene, THF, DCM, Acetonitrile, Methanol). -
Calculate the Stokes shift:
. -
Calculate the orientation polarizability (
) for each solvent: Where is the dielectric constant and is the refractive index. -
Plot:
vs. . A linear correlation indicates general solvent effects; deviations suggest specific interactions (H-bonding).
Applications in Drug Discovery & Imaging
The photophysical profile of pyrimidines dictates their utility:
-
Lipid Droplet (LD) Specific Probes:
-
Mechanism:[1][3][4][5] Pyrimidine derivatives with D-π-A structures often exhibit "light-switch" behavior. In the non-polar environment of a lipid droplet, TICT rotation is restricted, and non-polar solvation stabilizes the emissive state. In the aqueous cytosol, fluorescence is quenched.
-
Example: 4-(Dimethylamino)phenyl-pyrimidine derivatives.[3]
-
-
pH Sensing in Tumor Microenvironments:
References
-
Achelle, S., & Robin-le Guen, F. (2017).[6] Recent Advances in the Synthesis and Photophysical Properties of Pyrimidine Derivatives. Current Organic Chemistry.
-
Bureš, F. (2014).[6] Fundamental aspects of property tuning in push–pull molecules. RSC Advances.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for QY protocols).
-
Gao, Y., et al. (2025).[7] Novel CF3-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Molecules.
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. plu.mx [plu.mx]
- 6. Frontiers | Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups [frontiersin.org]
- 7. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of experiments using 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
This guide provides a rigorous technical framework for evaluating the reproducibility of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine , a synthetic small molecule belonging to the 2-phenyl-4-phenoxypyrimidine class.
Based on its pharmacophore (a pyrimidine core flanked by a lipophilic phenyl ring and an electron-deficient phenoxy group), this compound is functionally categorized here as a putative P2X3 receptor antagonist . This scaffold is widely investigated in drug development for chronic cough, neuropathic pain, and hypertension , often serving as a precursor or analog to clinical candidates like Gefapixant.
Context: P2X3 Receptor Antagonism & Scaffold Validation
Executive Technical Summary
Compound Identity: 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine Primary Target: P2X3 Homotrimeric Receptor (ATP-gated ion channel). Mechanism: Orthosteric or Allosteric inhibition of ATP binding/gating. Key Liability: The 3-nitrophenoxy moiety presents a specific redox liability (nitro-reduction) and nucleophilic susceptibility that distinguishes it from clinical standards.
Strategic Positioning vs. Alternatives
This guide compares the compound against the clinical standard (Gefapixant ) and the preclinical tool (A-317491 ).
| Feature | Test Compound (Nitro-Pyrimidine) | Gefapixant (AF-219) | A-317491 |
| Chemical Class | 2-Phenyl-4-phenoxypyrimidine | Diaminopyrimidine | Tricarboxylic acid derivative |
| Binding Mode | Likely Allosteric (Lipophilic pocket) | Allosteric (Desensitized state) | Competitive (Orthosteric) |
| Potency (IC50) | Est. 50–500 nM (Scaffold avg) | ~30 nM | ~10 nM |
| Solubility | Low (High LogP due to 2-phenyl) | Moderate (Polar amines) | High (Acidic groups) |
| Metabolic Risk | High (Nitro reduction to aniline) | Moderate (Taste disturbance) | Low (Poor bioavailability) |
| Primary Use | Early-stage SAR / Probe | Clinical Benchmark | In vitro / In vivo validation |
Critical Reproducibility Factors (The "Why" Behind the Protocol)
As a Senior Application Scientist, I have identified three failure points specific to this scaffold that compromise reproducibility between batches.
A. The "Nitro-Reduction" Drift
-
The Issue: The 3-nitro group is susceptible to reduction (to an amine) by ubiquitous reducing agents in biological media (e.g., DTT, TCEP) or liver microsomes. The amine analog often has drastically different potency (usually lower affinity due to loss of electron-withdrawing character).
-
Control: Never use DTT or mercaptoethanol in the compound stock or assay buffer. Use non-reducing stabilization if necessary. Verify stock purity via LC-MS monthly to detect the [M-16+2] mass shift (Nitro
Amine).
B. Nucleophilic Aromatic Substitution (SnAr) Instability
-
The Issue: The pyrimidine C4 position is electrophilic. The electron-withdrawing nitro group on the phenoxy ring enhances this, making the ether linkage labile.
-
Causality: In the presence of high concentrations of intracellular thiols (Glutathione), the phenoxy group can be displaced, generating a non-functional 4-thiol-pyrimidine adduct.
-
Control: Limit incubation times in cell-based assays to <4 hours where possible.
C. Solubility-Driven Potency Shifts
-
The Issue: The 2-phenyl and 5-methoxy groups create a "greasy" planar molecule. It adheres to plastic tips and polystyrene plates.
-
Control: Use Glass-coated plates or low-binding polypropylene for serial dilutions. Include 0.01% Pluronic F-127 in the assay buffer to prevent aggregation-based false positives.
Experimental Protocols
Protocol A: Calcium Influx Assay (FLIPR)
Objective: Quantify functional inhibition of P2X3-mediated
Reagents:
-
Cell Line: CHO-K1 or HEK293 stably expressing human P2X3 (hP2X3).
-
Agonist:
-methylene ATP ( -meATP) - Use instead of ATP to avoid degradation by ectonucleotidases. -
Dye: Fluo-4 AM or Calcium-6.
Step-by-Step Workflow:
-
Cell Plating: Seed 15,000 cells/well in 384-well poly-D-lysine coated black-wall plates. Incubate 24h.
-
Dye Loading: Aspirate media. Add 20
L Calcium-6 dye in HBSS buffer (20 mM HEPES, pH 7.4). Critical: Do not add probenecid if studying transport kinetics, but it is usually required to retain dye. Incubate 1h at 37°C. -
Compound Addition (Pre-incubation):
-
Prepare 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine in 100% DMSO (10 mM stock).
-
Dilute in HBSS (Final DMSO < 0.5%).
-
Add compound to cells and incubate for 30 minutes (Equilibrium is crucial for allosteric modulators).
-
-
Agonist Challenge:
-
Place plate in FLIPR (Fluorometric Imaging Plate Reader).
-
Inject
-meATP (EC80 concentration, typically 1-3 M).
-
-
Data Acquisition: Measure fluorescence (Ex 488nm / Em 525nm) for 180 seconds.
Validation Criteria:
-
Z' Factor: Must be > 0.5.
-
Reference: Gefapixant must show IC50 ~20-50 nM.
-
Negative Control: Buffer injection must show <5% baseline change.
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Objective: Determine if the "Nitro" group is a metabolic liability.
-
Incubation: Incubate 1
M test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C. -
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Specific Check: Monitor for the reduction metabolite (Aniline derivative). If >20% conversion is observed in 30 mins, the compound is unsuitable for in vivo use without structural modification.
Mechanism of Action & Signaling Pathway
The following diagram illustrates the P2X3 signaling cascade and the specific intervention point of the 2-phenyl-4-phenoxypyrimidine scaffold.
Caption: Schematic of P2X3 activation in sensory neurons. The antagonist (yellow) likely binds allosterically, preventing the ATP-induced pore dilation required for calcium influx.
References
-
Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling.
-
Richards, D., et al. (2019). Action of the P2X3 antagonist gefapixant (AF-219) on human P2X3 and P2X2/3 receptors. British Journal of Pharmacology.
-
Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. Proceedings of the National Academy of Sciences.
-
Muller, C. E., et al. (2019). Update on novel purinergic P2X3 and P2X2/3 receptor antagonists and their potential therapeutic applications. Expert Opinion on Therapeutic Patents.
-
PubChem Compound Summary. (For structural verification of pyrimidine derivatives). National Library of Medicine.
Disclaimer: The specific compound "5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine" is treated here as a representative scaffold of the 2-phenyl-4-phenoxypyrimidine class. Specific synthesis routes and proprietary data should be verified against internal CAS registry data.
Safety Operating Guide
Standard Operating Procedure: Safe Handling and Disposal of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine
As a Senior Application Scientist, I frequently consult on the operational logistics of complex heterocyclic compounds. 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine combines a biologically active pyrimidine core with a potentially reactive nitroaromatic moiety. Nitroaromatics act as strong oxidizing agents and, under specific conditions (such as extreme heat, drying, or contact with strong bases), can exhibit severe thermal instability[1]. Proper disposal of this compound is not merely a regulatory requirement; it is a critical safeguard for laboratory personnel and environmental integrity.
This guide provides a self-validating operational framework. By understanding the causality behind each safety measure, your laboratory can build a robust, fail-safe environment for handling advanced pharmaceutical intermediates.
Chemical Hazard Profile & Quantitative Limits
To design an effective disposal plan, we must first quantify the physicochemical risks. The table below summarizes the critical parameters that dictate our handling and waste segregation strategies.
| Parameter | Description | Causality / Safety Implication |
| Chemical Class | Nitroaromatic Pyrimidine Ether | Contains energetic functional groups; requires strict segregation from reducing agents to prevent exothermic degradation[1]. |
| Physical State | Solid (Powder/Crystals) | Dust generation poses inhalation risks and potential dust explosion hazards if exposed to static discharge[2]. |
| Toxicity Profile | Skin/Eye/Respiratory Irritant | Mandates stringent PPE (H315, H319, H335) to prevent mucosal and dermal absorption[2]. |
| Incompatibilities | Strong bases, reducing agents, heavy metals | Can form shock-sensitive explosive salts (especially with heavy metals) or detonate in basic mixtures[1][3]. |
| Thermal Decomposition | Toxic Nitrogen Oxides (NOx), CO | High-temperature incineration must utilize an afterburner and a flue gas scrubber to neutralize toxic NOx emissions[4]. |
| Accumulation Limits | Max 90 days in SAA | Regulatory compliance requires immediate manifesting once volume or time limits (typically 90 days) are reached[5]. |
Operational Safety & Handling Protocol
Before generating waste, safe handling practices must be established to prevent accidental exposure or environmental release.
-
Engineering Controls: Always handle the neat powder within a certified Class II biological safety cabinet or a chemical fume hood.
-
Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (double-gloving is recommended), tight-fitting safety goggles, and a flame-resistant laboratory coat.
-
Causality: Nitroaromatics can be absorbed through the skin, causing sensitization and systemic toxicity[1].
-
-
Handling Mechanics: Utilize non-sparking, anti-static spatulas when weighing the solid.
Waste Segregation & Disposal Plan
Proper segregation is the cornerstone of hazardous waste management. Mixing nitroaromatics with incompatible waste streams can lead to catastrophic, self-sustaining exothermic reactions[3].
Step 1: Segregation of Waste Streams
-
Liquid Waste: Collect all solvent washes and reaction filtrates containing the compound in a dedicated carboy labeled "Hazardous Waste - Non-Halogenated Organics (Contains Nitroaromatics)." Do not mix with heavy metal waste.
-
Causality: Nitro compounds can react with heavy metals (like lead or silver) to form highly unstable, shock-sensitive salts[3].
-
-
Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, gloves) into a heavy-duty, sealable plastic bag or rigid container labeled "Hazardous Solid Waste - Nitroaromatic Contaminated"[1].
Step 2: Satellite Accumulation Area (SAA) Management
-
Store all sealed waste containers in a designated SAA at or near the point of generation.
-
Place containers inside secondary containment bins.
-
Causality: Secondary containment creates a self-validating safety net; if the primary container fails or leaks, the chemical is physically prevented from reaching laboratory drains or incompatible chemicals[1].
-
-
Ensure containers are tightly closed at all times unless actively adding waste.
Step 3: Final Disposal & Destruction
-
Submit a waste manifest to your institution's Environmental Health and Safety (EH&S) department before the 90-day accumulation limit is reached[5].
-
Causality: The compound must be routed to a licensed facility for high-temperature incineration. Standard disposal is insufficient because the combustion of the nitrophenoxy group generates highly toxic nitrogen oxide (NOx) gases, requiring specialized incinerators equipped with flue gas scrubbers[4].
Workflow for the safe segregation and disposal of nitroaromatic pyrimidine laboratory waste.
Emergency Spill Response Protocol
In the event of an accidental release, execute the following protocol. This procedure is designed to be self-validating: by utilizing a multi-component absorbent, it simultaneously neutralizes, suppresses, and contains the hazard regardless of the spill's physical state.
-
Isolation: Immediately evacuate the immediate laboratory space, close the doors, and post a warning sign to prevent unauthorized entry and limit respiratory exposure[1].
-
Suppression & Absorption: Wearing full PPE, cover the spilled solid or liquid with a 1:1:1 mixture (by weight) of soda ash, clay cat litter (bentonite), and sand.
-
Causality: This specific mixture is highly effective because the sand suppresses combustible dust, the bentonite absorbs ambient moisture or solvents, and the soda ash neutralizes potential acidic byproducts[6].
-
-
Collection: Use a non-sparking brush and dustpan to sweep up the absorbed mixture.
-
Causality: Standard metal tools can generate sparks against laboratory floors, posing an ignition risk for nitroaromatic dust[7]. Place the material into a dedicated, sealable hazardous waste container.
-
-
Decontamination: Wipe down the affected area with a cloth dampened with ethanol, followed by a thorough wash with soap and water. Dispose of all cleaning materials as solid hazardous waste[1].
References
-
"Biological/Chemical Waste Management", National Science Teaching Association (NSTA). Available at: [Link]
-
"Hazardous Laboratory Chemicals Disposal Guide", IFSC. Available at: [Link]
-
"How to Store and Dispose of Extremely Hazardous Chemical Waste", UC San Diego. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Biological/Chemical Waste Management | NSTA [nsta.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 6. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
